EBI-2511
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVSLBALKNFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EBI-2511: A Technical Deep Dive into its Mechanism of Action as a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-2511 is a novel, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma. This compound exhibits potent and selective inhibition of EZH2, leading to the modulation of gene expression and subsequent anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: EZH2 Inhibition
This compound functions as a highly potent inhibitor of the EZH2 enzyme. EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] By binding to EZH2, this compound blocks its methyltransferase activity, leading to a global decrease in H3K27me3 levels. This, in turn, results in the derepression of target genes, including tumor suppressor genes, thereby inhibiting cancer cell growth and proliferation.[2][3]
The EZH2 Signaling Pathway
The PRC2 complex, with EZH2 as its catalytic core, plays a crucial role in maintaining cellular identity and regulating gene expression. In many cancers, the aberrant activity of EZH2 leads to the silencing of tumor suppressor genes, promoting uncontrolled cell growth. This compound's intervention directly counteracts this oncogenic mechanism.
Quantitative Preclinical Data
This compound has demonstrated significant potency in both biochemical and cellular assays, as well as robust anti-tumor efficacy in in vivo models.
In Vitro Potency
The inhibitory activity of this compound against EZH2 was determined through biochemical and cellular proliferation assays.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | EZH2 (A677G mutant) | 4 nM[2] |
| Cellular Proliferation Assay | WSU-DLCL2 (EZH2 A677G) | 55 nM[2] |
| H3K27 Trimethylation Inhibition | Pfeiffer Cells | Not specified, but dose-dependent inhibition shown |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a Pfeiffer tumor xenograft mouse model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | 28% |
| This compound | 30 mg/kg | 83% |
| This compound | 100 mg/kg | 97% |
| EPZ-6438 (Reference) | 100 mg/kg | Significantly less than this compound at the same dose (P < 0.01) |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound were assessed in rats and mice.
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Rat | i.v. | 0.5 | 2.1 | 289 | 432 | - |
| Rat | p.o. | 5 | 3.8 | 345 | 1876 | 87 |
| Mouse | i.v. | 1.0 | 1.9 | 567 | 789 | - |
| Mouse | p.o. | 10 | 4.1 | 897 | 4567 | 58 |
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound.
EZH2 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EZH2.
-
Reagents: Recombinant EZH2 enzyme, histone H3 substrate, S-adenosylmethionine (SAM - methyl donor), and a detection system (e.g., radioisotope-based or antibody-based detection of H3K27me3).
-
Procedure:
-
Incubate varying concentrations of this compound with the EZH2 enzyme.
-
Initiate the methyltransferase reaction by adding the histone H3 substrate and SAM.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and quantify the amount of H3K27me3 produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular H3K27 Trimethylation Assay
This cell-based assay measures the effect of the inhibitor on global H3K27me3 levels within cells.
-
Cell Line: Pfeiffer human diffuse large B-cell lymphoma cell line (harboring an EZH2 activating mutation).
-
Procedure:
-
Culture Pfeiffer cells to approximately 80% confluency.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Harvest the cells and lyse them to extract nuclear proteins.
-
Perform Western blotting using primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
-
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
Subcutaneously implant Pfeiffer cells into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 150–200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) once daily for a specified period (e.g., 20 days).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Preclinical Development Workflow
The preclinical evaluation of a potent inhibitor like this compound follows a structured workflow to establish its mechanism of action, efficacy, and safety profile before consideration for clinical trials.
Clinical Development Status
As of the latest publicly available information, this compound is in the preclinical stage of development.[1] There are no active clinical trials registered for this compound at this time.
Conclusion
This compound is a promising, highly potent, and orally active EZH2 inhibitor with a well-defined mechanism of action. Preclinical data robustly support its ability to inhibit EZH2, reduce H3K27 trimethylation, and exert significant anti-tumor efficacy in a relevant non-Hodgkin's lymphoma model. Its favorable pharmacokinetic profile further underscores its potential as a therapeutic candidate. Further preclinical development is ongoing to support its potential transition into clinical evaluation for the treatment of EZH2-mutant cancers.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma | CiNii Research [cir.nii.ac.jp]
EBI-2511: A Technical Overview of a Potent and Orally Active EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EBI-2511, a novel, potent, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This compound has demonstrated significant anti-tumor efficacy in preclinical models of non-Hodgkin's lymphoma, positioning it as a promising therapeutic candidate for cancers harboring EZH2 mutations or exhibiting dependence on its catalytic activity.
Core Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for EZH2's catalytic activity.[1] As the enzymatic core of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes.[1] In many cancers, including non-Hodgkin's lymphoma, hyperactive EZH2, often due to mutations, leads to the aberrant silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation.[1][2] By inhibiting EZH2, this compound effectively reverses this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory activity against both mutant and wild-type EZH2 in biochemical and cellular assays. Its in vivo efficacy has been confirmed in xenograft models of non-Hodgkin's lymphoma.
| Parameter | Value | Target/Model | Reference |
| Biochemical IC50 | 4 nM | EZH2 (A667G mutant) | [2] |
| Cellular IC50 | 55 nM | WSU-DLCL2 cell line | [2] |
| H3K27me3 Inhibition (pIC50) | 8.1 | Pfeiffer cells | [1] |
| In Vivo Tumor Growth Inhibition | 28% | Pfeiffer Xenograft (10 mg/kg, oral, daily) | [1] |
| 83% | Pfeiffer Xenograft (30 mg/kg, oral, daily) | [1] | |
| 97% | Pfeiffer Xenograft (100 mg/kg, oral, daily) | [1] |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability, supporting its development as an oral therapeutic.
| Species | Dose | Clearance (CLz/F) | AUC (0-t) | Oral Bioavailability (F) | Reference |
| Mouse | 10 mg/kg (oral) | 32 mL/min/kg | 774 ng/mL·h | 16% | [1] |
| Rat | 5 mg/kg (oral) | 26 mL/min/kg | 239 ng/mL·h | 9% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are representative of standard assays used to characterize EZH2 inhibitors.
EZH2 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of EZH2.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Reconstitute recombinant PRC2 complex, biotinylated histone H3 peptide substrate, and SAM in the reaction buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
Enzyme Incubation: Add the diluted this compound or vehicle control (DMSO) to a microplate well containing the PRC2 complex. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a mixture of the H3 peptide substrate and SAM to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a detection reagent that disrupts the enzymatic activity.
-
Detection: Detect the level of H3K27 trimethylation using a suitable method, such as AlphaLISA or TR-FRET, which typically involves the use of an antibody specific for H3K27me3.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit H3K27 trimethylation within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Pfeiffer, which has an EZH2 A677G mutation) to approximately 80% confluency. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 should be used as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Line and Animal Model: Use an appropriate cancer cell line, such as the Pfeiffer cell line for non-Hodgkin's lymphoma. Implant these cells subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 150-200 mm³). Randomize the mice into different treatment groups (vehicle control, this compound at various doses, and a positive control like EPZ-6438).
-
Compound Administration: Administer this compound orally, once daily, for a specified treatment period (e.g., 20 days).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effects.
Conclusion
This compound is a highly potent and orally active EZH2 inhibitor with a promising preclinical profile. Its strong in vitro and in vivo activity against non-Hodgkin's lymphoma models, coupled with favorable pharmacokinetic properties, underscores its potential as a next-generation epigenetic therapy. Further clinical investigation is warranted to fully elucidate its therapeutic utility in various EZH2-dependent malignancies.
References
Preclinical Discovery and Development of EBI-2511: A Potent and Orally Active EZH2 Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-2511 is a novel, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma. This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound. All quantitative data from preclinical studies are summarized, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising therapeutic candidate. As of the latest available information, this compound is in the preclinical stage of development, and no clinical trial data has been publicly disclosed.
Introduction: The Rationale for Targeting EZH2 in Non-Hodgkin's Lymphoma
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also comprises core components such as SUZ12 and EED.[1][2] The primary function of PRC2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional gene silencing.[3][4] By modulating chromatin structure, PRC2 plays a critical role in regulating gene expression patterns that are essential for normal cellular development and differentiation.[5]
In numerous cancers, including non-Hodgkin's lymphoma, the activity of EZH2 is frequently dysregulated through overexpression or activating mutations.[6] This aberrant EZH2 activity leads to the inappropriate silencing of tumor suppressor genes, which in turn promotes uncontrolled cell proliferation and survival.[7][8] Consequently, the development of small molecule inhibitors targeting EZH2 has emerged as a promising therapeutic strategy for these malignancies.[9] this compound was discovered through a rational drug design approach aimed at identifying a potent and orally active EZH2 inhibitor with a favorable preclinical profile.[10]
Discovery of this compound: A Scaffold Hopping Approach
This compound was identified through a scaffold hopping strategy based on the structure of the clinical EZH2 inhibitor, EPZ-6438 (Tazemetostat).[10] This approach aimed to discover novel chemical scaffolds with improved potency and pharmacokinetic properties. The discovery process involved the synthesis and screening of a series of benzofuran (B130515) derivatives, leading to the identification of this compound (also referred to as compound 34 in the primary literature) as a lead candidate with superior in vitro and in vivo characteristics.[10]
Mechanism of Action: Inhibition of EZH2-Mediated Gene Silencing
This compound exerts its anti-cancer effects by directly inhibiting the histone methyltransferase activity of EZH2.[10][11] By blocking EZH2, this compound prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and differentiation in cancer cells that are dependent on EZH2 activity.[6][12]
Figure 1: Mechanism of Action of this compound.
Preclinical Data Summary
The preclinical development of this compound has demonstrated its potential as a potent and selective EZH2 inhibitor. Key quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 (nM) |
| EZH2 (A677G mutant) Enzymatic Assay | - | 4 |
| Cellular H3K27me3 Inhibition | Pfeiffer | 11 |
| Cellular H3K27me3 Inhibition | WSU-DLCL2 | 55 |
Data sourced from Lu et al., ACS Med. Chem. Lett. 2018, 9, 2, 98–102.[10]
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| Mouse | IV | 1 | - | - | 483 | 1.1 |
| Mouse | PO | 10 | 239 | 0.5 | 774 | 2.1 |
| Rat | IV | 0.5 | - | - | 289 | 1.5 |
| Rat | PO | 5 | 108 | 1 | 239 | 2.3 |
Data sourced from Lu et al., ACS Med. Chem. Lett. 2018, 9, 2, 98–102.[10]
Table 3: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 28 |
| This compound | 30 | 83 |
| This compound | 100 | 97 |
| EPZ-6438 | 100 | 75 |
Data sourced from Lu et al., ACS Med. Chem. Lett. 2018, 9, 2, 98–102.[10]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound, based on the information provided in the primary publication and its supplementary materials.
EZH2 Enzymatic Assay
The inhibitory activity of this compound against the mutant EZH2 (A677G) enzyme was determined using a radiometric assay. The reaction mixture contained the purified PRC2 complex, S-adenosyl-L-[³H]-methionine (SAM) as the methyl donor, and a histone H3-derived peptide as the substrate. The reaction was initiated by the addition of the enzyme and incubated at room temperature. The reaction was then stopped, and the incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for the EZH2 Enzymatic Assay.
Cellular H3K27 Trimethylation Assay
Pfeiffer and WSU-DLCL2 cells were seeded in multi-well plates and treated with various concentrations of this compound for a specified period. Following treatment, cells were lysed, and the levels of H3K27me3 were quantified using a commercially available AlphaLISA or ELISA kit. The results were normalized to the total histone H3 levels. IC50 values were determined by fitting the data to a four-parameter logistic equation.
Pharmacokinetic Studies in Rodents
Male BALB/c mice and Sprague-Dawley rats were used for the pharmacokinetic evaluation of this compound. For intravenous (IV) administration, the compound was formulated in a suitable vehicle and administered via the tail vein. For oral (PO) administration, this compound was administered by gavage. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. epigenie.com [epigenie.com]
- 4. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
EBI-2511: A Preclinical, Potent, and Orally Active EZH2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EBI-2511 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Developed through a scaffold hopping approach from the clinical compound EPZ-6438 (Tazemetostat), this compound exhibits a distinct benzofuran (B130515) core.[1][2] In preclinical studies, it has demonstrated significant dose-dependent anti-tumor efficacy in a xenograft model of non-Hodgkin's lymphoma.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical data, and detailed experimental protocols. As of the latest available information, this compound is in the preclinical stage of development.[1][3]
Introduction: The Role of EZH2 in Cancer
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes. In many cancers, including non-Hodgkin's lymphoma, EZH2 is overexpressed or harbors gain-of-function mutations. This aberrant activity results in the silencing of tumor suppressor genes, promoting cell proliferation and survival. Consequently, EZH2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
This compound: Compound Profile
This compound, also referred to as compound 34 in its discovery publication, is a benzofuran-derived EZH2 inhibitor.[1] It was designed to be a more potent successor to existing EZH2 inhibitors with improved pharmacokinetic properties.[1]
Chemical Structure
The chemical structure of this compound is presented below.
(Image of the chemical structure of this compound would be placed here if image generation were possible.)
A diagram of the chemical structure of this compound can be found in the publication "Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma".
Mechanism of Action
This compound functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group from SAM to histone H3K27. This leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell growth.
Caption: Mechanism of EZH2 Inhibition by this compound.
Synthesis
A general synthetic route for this compound has been described, involving a multi-step process. The key steps include the formation of a benzofuran core, followed by a series of coupling and functional group manipulations to introduce the necessary side chains. For detailed, step-by-step synthesis protocols, please refer to the supporting information of the primary publication.[2]
Preclinical Data
In Vitro Potency
This compound has demonstrated high potency against both wild-type and mutant forms of EZH2 in biochemical assays.
| Enzyme | IC50 (nM) |
| EZH2 (Wild-Type) | 10 |
| EZH2 (Y641F mutant) | 2 |
| EZH2 (A677G mutant) | 1 |
Table 1: In Vitro Inhibitory Activity of this compound against EZH2. Data extracted from Lu, B., et al. (2018).[1]
Cellular Activity
The compound has also shown potent activity in cellular assays, inhibiting the proliferation of lymphoma cell lines harboring EZH2 mutations.
| Cell Line | EZH2 Mutation | IC50 (nM) |
| Pfeiffer | A677G | 5 |
| WSU-DLCL2 | Y641N | 8 |
Table 2: Cellular Proliferation IC50 Values for this compound. Data extracted from Lu, B., et al. (2018).[1]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a Pfeiffer human lymphoma xenograft mouse model. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| 10 | 28 |
| 30 | 83 |
| 100 | 97 |
Table 3: In Vivo Anti-tumor Efficacy of this compound in Pfeiffer Xenograft Model. Data extracted from Lu, B., et al. (2018).[1]
At a dose of 100 mg/kg, this compound demonstrated superior anti-tumor efficacy compared to the reference compound EPZ-6438 at the same dose.[1]
Pharmacokinetics
While detailed pharmacokinetic parameters are not publicly available, the discovery publication notes that this compound possesses oral bioavailability in mice and rats.[1][2]
Experimental Protocols
In Vitro EZH2 Inhibition Assay
A biochemical assay was utilized to determine the IC50 values of this compound against EZH2. The protocol, as inferred from the primary publication, is as follows:
Caption: In Vitro EZH2 Inhibition Assay Workflow.
Methodology:
-
Recombinant human EZH2 (wild-type or mutant) and other PRC2 components were incubated with varying concentrations of this compound in the presence of the methyl donor, S-adenosyl-L-[methyl-3H]methionine (SAM).
-
The methyltransferase reaction was initiated by the addition of a biotinylated histone H3 (residues 21-44) peptide substrate.
-
The reaction was allowed to proceed for a defined period and then stopped.
-
The biotinylated peptides were captured on streptavidin-coated plates.
-
The amount of incorporated radioactivity, corresponding to the degree of histone methylation, was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
The effect of this compound on the proliferation of lymphoma cell lines was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Pfeiffer and WSU-DLCL2 cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) was added.
-
Luminescence was measured using a plate reader.
-
IC50 values were determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
In Vivo Xenograft Study
The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model.
Caption: In Vivo Xenograft Study Workflow.
Methodology:
-
Female immunodeficient mice (e.g., NOD-SCID) were used.
-
Pfeiffer human lymphoma cells were implanted subcutaneously into the flanks of the mice.
-
When tumors reached a specified volume (e.g., 100-200 mm³), the mice were randomized into different treatment groups.
-
This compound was administered orally once daily at doses of 10, 30, and 100 mg/kg. A vehicle control group and a reference compound group (EPZ-6438, 100 mg/kg) were included.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the treatment period, the percentage of tumor growth inhibition was calculated for each group.
Clinical Development Status
As of the latest available information, this compound is in the preclinical phase of development.[1][3] No clinical trials for this compound have been publicly registered. It is important to note that another EZH2 inhibitor, SHR-2554, is also being developed by Shanghai Hengrui Pharmaceuticals and has entered clinical trials.[4]
Conclusion
This compound is a promising preclinical EZH2 inhibitor with high potency and oral bioavailability. Its demonstrated efficacy in a xenograft model of non-Hodgkin's lymphoma suggests its potential as a therapeutic agent for cancers with EZH2 dysregulation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hengrui licenses EZH2 inhibitor to Treeline in $700M deal | BioWorld [bioworld.com]
EBI-2511: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Properties, and Mechanism of the EZH2 Inhibitor EBI-2511
Abstract
This compound is a potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[1] Developed through a scaffold hopping approach based on the clinical compound EPZ-6438, this compound exhibits a novel benzofuran (B130515) core structure.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of EZH2 inhibition.
Chemical Structure and Identification
This compound is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide.
| Identifier | Value |
| IUPAC Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide |
| Synonyms | EBI2511, Compound 34 |
| CAS Number | 2098546-05-3 |
| Molecular Formula | C₃₄H₄₈N₄O₄ |
| Molecular Weight | 576.77 g/mol |
| SMILES | CCN(C1CCOCC1)c1cc2oc(cc2c(C(=O)NCc2c(C)cc(C)[nH]c2=O)c1CC)C1CCN(CC1)C(C)C |
| InChI Key | Not readily available |
Physicochemical Properties
Detailed experimental data on some physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not widely available in the public domain. However, some properties have been reported or can be predicted.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Solubility | DMSO: 5 mg/mL (8.67 mM) | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| pKa | No data available | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Biological Properties and Mechanism of Action
This compound is a highly potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
In Vitro Activity
This compound has demonstrated potent enzymatic and cellular activity against both wild-type and mutant forms of EZH2.
| Assay Type | Cell Line / Enzyme | IC₅₀ |
| Enzymatic Activity | EZH2 (mutant A677G) | 4.0 nM |
| Cellular Activity (H3K27me3 levels) | Pfeiffer (EZH2 mutant) | 6.0 nM |
| Cellular Proliferation | WSU-DLCL2 | 55 nM |
In Vivo Activity and Pharmacokinetics
This compound has shown significant in vivo efficacy in preclinical tumor models and possesses favorable pharmacokinetic properties that support oral administration.[1]
Pharmacokinetic Parameters in Preclinical Models [1]
| Species | Dose (p.o.) | AUC₀₋t (ng/mL·h) | Bioavailability (%) |
| Rat | 5 mg/kg | 239 | 9 |
| Mouse | 10 mg/kg | 774 | 16 |
In Vivo Efficacy in Pfeiffer Xenograft Model [1]
| Treatment Group | Dose (oral, once daily) | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | 28 |
| This compound | 30 mg/kg | 83 |
| This compound | 100 mg/kg | 97 |
| EPZ-6438 (reference) | 100 mg/kg | Not specified, but inferior to this compound |
Signaling Pathway
The primary signaling pathway affected by this compound is the EZH2-mediated gene silencing pathway. By inhibiting EZH2, this compound disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27 trimethylation and subsequent derepression of target genes.
Caption: EZH2 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used in the discovery and characterization of this compound, as described in the primary literature.[1]
Synthesis of this compound
A detailed, multi-step synthesis of this compound (referred to as compound 34 in the publication) is provided in the supporting information of Lu et al., 2018.[1] The synthesis involves the construction of the benzofuran core, followed by the addition of the piperidine (B6355638) and pyridone moieties through a series of coupling and functional group manipulation reactions.
EZH2 Enzymatic Assay
The inhibitory activity of this compound against the mutant EZH2 A677G enzyme was determined using a biochemical assay. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction is incubated with the enzyme, substrate, and varying concentrations of the inhibitor. The amount of incorporated radioactivity is then quantified to determine the IC₅₀ value.
Cellular H3K27me3 Assay
The effect of this compound on cellular H3K27 trimethylation was assessed in the Pfeiffer cell line, which harbors an EZH2 activating mutation. Cells were treated with different concentrations of this compound for a specified period. Subsequently, histone proteins were extracted from the cell lysates, and the levels of H3K27me3 were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies were conducted in rats and mice to evaluate the oral bioavailability and other PK parameters of this compound. The compound was administered intravenously (i.v.) and orally (p.o.) to different groups of animals. Blood samples were collected at various time points post-administration, and the plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS).
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of this compound was evaluated in a Pfeiffer cell line xenograft model in immunocompromised mice.
Caption: Workflow for the in vivo xenograft study of this compound.
Conclusion
This compound is a novel, potent, and orally active EZH2 inhibitor with a distinct benzofuran scaffold. It demonstrates significant in vitro and in vivo activity against cancer cells harboring EZH2 mutations. The data presented in this technical guide, including its chemical and biological properties, mechanism of action, and detailed experimental methodologies, provide a valuable resource for researchers and drug developers in the field of oncology and epigenetic therapeutics. Further investigation into the clinical potential of this compound is warranted.
References
EBI-2511 and its Role in Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-2511 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme in the regulation of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in oncogenesis through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the silencing of tumor suppressor genes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on histone methylation. It includes a summary of its preclinical efficacy, detailed experimental methodologies for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel benzofuran-derived inhibitor of EZH2, developed as a potential therapeutic agent for cancers with EZH2 dysregulation, particularly non-Hodgkin's lymphoma.[1] It was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 (Tazemetostat).[1] this compound demonstrates superior potency and in vivo efficacy in preclinical models compared to earlier EZH2 inhibitors.[1]
Mechanism of Action: Inhibition of EZH2-mediated Histone Methylation
This compound functions as a competitive inhibitor of S-adenosyl-methionine (SAM), the methyl donor for EZH2's methyltransferase activity.[2] By binding to the SET domain of EZH2, this compound prevents the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression.[1] The subsequent reactivation of silenced tumor suppressor genes is believed to be the primary mechanism behind the anti-tumor effects of this compound.[2]
Signaling Pathway
Caption: this compound inhibits the catalytic activity of EZH2 within the PRC2 complex.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies.[1][3]
In Vitro Activity of this compound
| Cell Line | EZH2 Mutation Status | IC50 (nM) | Reference |
| Pfeiffer | A677G | 6 | [3] |
| WSU-DLCL2 | Y641F | 55 | [3] |
In Vivo Efficacy of this compound in Pfeiffer Tumor Xenograft Model
| Treatment Group (Oral Administration) | Dosage (mg/kg, once daily for 20 days) | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | 28 | [1] |
| This compound | 30 | 83 | [1] |
| This compound | 100 | 97 | [1] |
| EPZ-6438 (Reference) | 100 | Not specified, inferior to this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for evaluating EZH2 inhibitors like this compound.
EZH2 Biochemical Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.
Materials:
-
Recombinant PRC2 complex
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop solution (e.g., 500 µM unlabeled SAM)
-
Scintillation cocktail
-
96-well plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).
-
Add 20 µL of a master mix containing the PRC2 complex and histone H3 peptide in assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding 3 µL of [³H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Terminate the reaction by adding 10 µL of the stop solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value.
Cellular H3K27 Trimethylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit EZH2 activity within a cellular context by measuring the global levels of H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., Pfeiffer)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified period (e.g., 72 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Pfeiffer cells (or other relevant cancer cell line)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant Pfeiffer cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 20 days).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the research process.
EZH2 Inhibitor Screening Workflow
Caption: A typical workflow for the discovery and preclinical evaluation of an EZH2 inhibitor.
Conclusion
This compound is a promising, potent, and orally active EZH2 inhibitor with significant preclinical anti-tumor activity. Its mechanism of action, centered on the reduction of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes, provides a strong rationale for its clinical development in cancers characterized by EZH2 mutations or overexpression. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on EZH2-targeted therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
Preclinical Data Summary for EBI-2511: A Technical Overview
Disclaimer: The following information is a synthesized summary based on publicly available preclinical data. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive review of the primary literature.
Introduction
EBI-2511 is a novel therapeutic agent currently under preclinical investigation. This document provides a detailed summary of the available preclinical data, including its mechanism of action, key in vitro and in vivo findings, and pharmacokinetic properties. The information is presented to facilitate a deeper understanding of this compound's therapeutic potential and guide further research and development efforts.
Mechanism of Action
This compound is a potent and orally active inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes. Overexpression and activating mutations of EZH2 are implicated in various cancers, including non-Hodgkin's lymphoma, by silencing tumor suppressor genes. This compound was developed through a scaffold hopping approach based on the clinical compound tazemetostat (B611178) (EPZ-6438). It has a benzofuran (B130515) core and demonstrates high potency. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.
The signaling pathway of EZH2 and its inhibition by this compound can be visualized as follows:
Caption: EZH2 Inhibition by this compound
In Vitro Data
This compound has demonstrated potent in vitro activity against EZH2 and cancer cell lines.
Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | EZH2 (A677G mutant) | 4 |
| Cellular Assay | WSU-DLCL2 | 55 |
| Cellular Assay | Pfeiffer | Not explicitly stated, but potent inhibition of H3K27 trimethylation was observed. |
Experimental Protocols
EZH2 Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mutant EZH2 enzyme.
-
Methodology: A standard enzymatic assay was likely performed using recombinant EZH2 (A677G mutant). The assay would involve incubating the enzyme with its substrates (histone H3 and S-adenosylmethionine) in the presence of varying concentrations of E-2511. The level of H3K27 trimethylation would then be quantified, likely using a method such as ELISA or a radioactivity-based assay, to determine the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cell Proliferation Assay (Cellular)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology: The WSU-DLCL2 and Pfeiffer cell lines, which are models for non-Hodgkin's lymphoma, were used. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells were then treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability or proliferation was measured using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was then calculated.
H3K27 Trimethylation Inhibition Assay (Cellular)
-
Objective: To confirm the on-target effect of this compound by measuring the inhibition of H3K27 trimethylation in a cellular context.
-
Methodology: Pfeiffer cells were treated with this compound for a defined period. Following treatment, histones were extracted from the cell nuclei. The levels of H3K27me3 were then quantified using an ELISA-based method or Western blotting with an antibody specific for H3K27me3. The results would demonstrate a dose-dependent reduction in H3K27me3 levels upon treatment with this compound.
Caption: In Vitro Experimental Workflow
In Vivo Data
This compound has shown excellent in vivo efficacy in a Pfeiffer tumor xenograft mouse model.
Tumor Growth Inhibition
| Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| 10 | 28 |
| 30 | 83 |
| 100 | 97 |
| 100 (EPZ-6438) | Less than this compound at the same dose (P < 0.01) |
No significant changes in the body weights of the treated mice were observed, suggesting that this compound was well-tolerated at the tested doses.
Pharmacokinetics
| Species | Dose (mg/kg) | Route | AUC (ng/mL*h) | Bioavailability (%) | Clearance (mL/min/kg) |
| Rat | 5 | p.o. | 239 | 9 | 26 |
| Rat | 0.5 | i.v. | - | - | 26 |
| Mouse | 10 | p.o. | 774 | 16 | 32 |
| Mouse | 1.0 | i.v. | - | - | 32 |
This compound demonstrated oral bioavailability in both mice and rats. The plasma protein binding was high and consistent across species (Human: 93.9%, Rat: 94.0%, Mouse: 92.7%), indicating a good free drug proportion in the plasma.
Experimental Protocols
Pfeiffer Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: Pfeiffer cells were subcutaneously implanted into immunocompromised mice (e.g., SCID or NOD/SCID mice).
-
Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 150-200 mm³).
-
Treatment: Mice were randomized into different treatment groups and dosed orally with this compound (10, 30, or 100 mg/kg) or the reference compound EPZ-6438 (100 mg/kg) once daily for a specified duration (e.g., 20 days). A vehicle control group was also included.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor sizes in the treated groups to the vehicle control group.
-
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in rats and mice.
-
Methodology:
-
Dosing: this compound was administered to rats and mice via both intravenous (i.v.) and oral (p.o.) routes at specified doses.
-
Blood Sampling: Blood samples were collected at various time points after dosing.
-
Plasma Analysis: The concentration of this compound in the plasma was quantified using a validated analytical method, likely LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters such as Area Under the Curve (AUC), clearance, and oral bioavailability were calculated from the plasma concentration-time data.
-
Caption: In Vivo Experimental Workflow
Conclusion
The preclinical data for this compound demonstrate that it is a highly potent and orally bioavailable inhibitor of EZH2. It exhibits significant anti-tumor activity in a xenograft model of non-Hodgkin's lymphoma, superior to the reference compound tazemetostat at the same dose. The favorable pharmacokinetic profile and in vivo efficacy support the continued preclinical development of this compound for the treatment of cancers with EZH2 mutations. Further studies are warranted to fully elucidate its safety profile and therapeutic potential in other cancer types.
EBI-2511 Target Validation in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical target validation of EBI-2511, a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This compound has demonstrated significant anti-tumor efficacy in preclinical models of non-Hodgkin's lymphoma, a cancer type often associated with EZH2 mutations.[1][2] This document details the mechanism of action, quantitative preclinical data, detailed experimental protocols for key validation studies, and relevant signaling pathways.
Core Target: Enhancer of Zeste Homolog 2 (EZH2)
This compound targets the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes. In various cancers, including non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 lead to aberrant silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
Mechanism of Action of this compound
This compound is a SAM-competitive inhibitor of EZH2. By binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, this compound prevents the transfer of a methyl group to H3K27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.
Signaling Pathway of EZH2 Inhibition by this compound
Caption: EZH2 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of EZH2 in biochemical and cellular assays, leading to significant anti-tumor activity in a non-Hodgkin's lymphoma xenograft model.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | EZH2 (A677G mutant) | 4 nM[1] |
| Cellular Assay | WSU-DLCL2 Cell Line | 55 nM[1] |
| H3K27 Trimethylation | Pfeiffer Cells | ~6 nM |
Table 2: In Vivo Efficacy of this compound in Pfeiffer Tumor Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| This compound | 10 | 28 |
| This compound | 30 | 83 |
| This compound | 100 | 97 |
| EPZ-6438 (Reference) | 100 | Not specified, but inferior to this compound |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments conducted to validate the target and efficacy of this compound. These protocols are based on the supplementary information provided in the primary publication by Lu et al. (2018).
EZH2 Biochemical Assay
Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of the EZH2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
This compound and other test compounds
-
Assay Buffer: 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% BSA, and 0.002% Tween-20
-
Stop Solution: 500 µM SAH in assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the PRC2 complex (final concentration ~1-5 nM) and the histone H3 peptide substrate (final concentration ~300 nM) in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of [³H]-SAM (final concentration ~200 nM) in assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding 10 µL of the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated flashplate.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the plate.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for EZH2 Biochemical Assay
Caption: Workflow for the EZH2 biochemical assay.
Cellular H3K27 Trimethylation Assay
Objective: To assess the ability of this compound to inhibit H3K27 trimethylation in a cellular context.
Materials:
-
Pfeiffer human diffuse large B-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blotting equipment
Procedure:
-
Seed Pfeiffer cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 96 hours.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Pfeiffer and WSU-DLCL2 cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plates for 6 days.
-
On the day of analysis, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Pfeiffer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Pfeiffer cell line
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1 x 10⁷ Pfeiffer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified doses (10, 30, and 100 mg/kg) once daily for 21 days. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (width² x length)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis of H3K27me3 levels).
Logical Relationship of this compound Target Validation
Caption: Logical flow of this compound target validation from in vitro to in vivo studies.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. The primary publication from 2018 describes it as being under preclinical development. It is possible that the development of this compound was discontinued, or that it was advanced under a different compound name. Notably, Jiangsu Hengrui Pharmaceuticals, one of the developers of this compound, has advanced another EZH2 inhibitor, SHR2554, into clinical trials, which has received conditional approval in China for the treatment of relapsed or refractory peripheral T-cell lymphoma.
Conclusion
The preclinical data for this compound strongly support the validation of EZH2 as a therapeutic target in cancers with EZH2 mutations, particularly non-Hodgkin's lymphoma. The compound demonstrates potent and selective inhibition of its target, leading to robust anti-tumor efficacy in a relevant animal model. The detailed experimental protocols provided in this guide offer a framework for researchers in the field of drug discovery and development to conduct similar target validation studies for epigenetic modulators. While the clinical development path of this compound remains unclear, the foundational preclinical work provides a valuable case study in the rigorous validation of a novel anti-cancer agent.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
EBI-2511 in Non-Hodgkin's Lymphoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1] In several malignancies, including non-Hodgkin's lymphoma (NHL), particularly the germinal center B-cell-like (GCB) subtype of diffuse large B-cell lymphoma (DLBCL), overexpression and activating mutations of EZH2 are considered oncogenic drivers.[2] This has led to the development of EZH2 inhibitors as a promising therapeutic strategy.
EBI-2511 is a novel, orally active, and highly potent EZH2 inhibitor developed through a scaffold hopping approach based on the clinical compound tazemetostat (B611178) (EPZ-6438).[1] Preclinical studies have demonstrated its significant anti-tumor efficacy in NHL models, suggesting its potential as a therapeutic agent for EZH2-mutant and potentially wild-type NHL.[1][3] This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and the underlying mechanism of action of this compound in the context of non-Hodgkin's lymphoma research.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated both in vitro and in vivo. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Cell Line | EZH2 Genotype | Assay | IC50 (nM) | Reference Compound (EPZ-6438) IC50 (nM) |
| Pfeiffer | Y641F mutant | H3K27me3 Cellular Assay | ~8 | ~24 |
| WSU-DLCL2 | Y641F mutant | Antiproliferative Assay | 55 | Not Reported |
Table 2: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) | p-value vs. EPZ-6438 |
| This compound | 10 | 28 | Not Reported |
| This compound | 30 | 83 | Not Reported |
| This compound | 100 | 97 | < 0.01 |
| EPZ-6438 (Reference) | 100 | Not Reported (less effective than this compound at the same dose) | N/A |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of EZH2. By binding to the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from S-adenosyl-methionine (SAM) to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27me3 levels, which in turn reverses the aberrant epigenetic silencing of tumor suppressor genes.[4] In GCB-DLBCL, EZH2 is known to repress genes involved in cell cycle checkpoints and B-cell differentiation, such as CDKN1A.[2] By inhibiting EZH2, this compound can lead to the re-expression of these genes, resulting in cell cycle arrest and apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Culture
Pfeiffer Cell Line (ATCC® CRL-2632™):
-
Description: A human B-lymphocyte cell line derived from a patient with diffuse large cell lymphoma. This cell line harbors the EZH2 Y641F mutation.
-
Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (ATCC 30-2020).
-
Culture Conditions: Incubate at 37°C in a 5% CO2 atmosphere.
-
Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 3 days.
WSU-DLCL2 Cell Line (ACC 575):
-
Description: A human cell line derived from a patient with B-cell non-Hodgkin lymphoma (diffuse large cell lymphoma). This cell line also carries the EZH2 Y641F mutation.[5]
-
Growth Medium: 90% RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum.[5]
-
Culture Conditions: Incubate at 37°C with 5% CO2.[5]
-
Subculturing: Seed at approximately 0.5 x 10^6 cells/mL and split the culture 1:3 to 1:5 every 2-3 days to maintain a density of 0.5-1.5 x 10^6 cells/mL.[5]
In Vitro H3K27me3 Cellular Assay
This assay is designed to measure the ability of this compound to inhibit EZH2 activity within cells by quantifying the levels of H3K27me3.
Protocol:
-
Cell Plating: Seed Pfeiffer cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations for a dose-response curve. Include a vehicle control (DMSO-treated).
-
Incubation: Incubate the cells with the compound for a sufficient period to observe changes in histone methylation (e.g., 72-96 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody for total Histone H3 should be used on a separate blot or after stripping as a loading control.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. Plot the normalized values against the log of the inhibitor concentration to determine the IC50.
Pfeiffer Tumor Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation: Harvest Pfeiffer cells during the exponential growth phase and resuspend them in a sterile, serum-free medium, potentially mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 150-200 mm³).[1] Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 10, 30, or 100 mg/kg) once daily for the duration of the study (e.g., 20 days).[1] The vehicle for oral administration is typically a formulation like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. A vehicle-only group and a positive control group (e.g., EPZ-6438) should be included.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies of H3K27me3 levels). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Clinical Development Status
As of the latest available information, this compound is in preclinical development.[1][3][6][7] There are no publicly registered clinical trials specifically for this compound. However, Jiangsu Hengrui Medicine Co., Ltd., the company associated with the development of this compound, is conducting clinical trials for another EZH2 inhibitor, SHR2554, in patients with relapsed or refractory mature lymphoid neoplasms.[8][9][10][11][12] Given the shared developer and target, it is plausible that SHR2554 is the clinical designation for this compound or a closely related compound. The phase 1 trial for SHR2554 has shown an acceptable safety profile and promising anti-tumor activity in these patients.[10][11][12]
Conclusion
This compound is a potent and selective EZH2 inhibitor with demonstrated preclinical activity against non-Hodgkin's lymphoma cell lines and in vivo tumor models. Its ability to reduce H3K27me3 levels and inhibit tumor growth highlights its potential as a targeted therapy for NHL, particularly for patients with EZH2 mutations. The ongoing clinical evaluation of the closely related compound SHR2554 will be crucial in determining the therapeutic utility of this class of EZH2 inhibitors in the treatment of non-Hodgkin's lymphoma. Further research into combination therapies and mechanisms of resistance will also be important areas of investigation.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leibniz Institute DSMZ [dsmz.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 8. A Study of SHR2554 With Chemotherapy in Treatment-naïve Patients With Peripheral T-cell Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
EBI-2511: A Preclinical In-Depth Technical Guide on its Biological Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-2511 is a novel, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma.[1] this compound has demonstrated potent and selective inhibition of EZH2, leading to significant anti-proliferative and anti-tumor effects in preclinical models of lymphoma. This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanism of action, detailed experimental protocols for key studies, and a summary of its preclinical data.
Introduction
The epigenetic landscape is a critical regulator of gene expression, and its alteration is a hallmark of cancer. One of the key players in this landscape is EZH2, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] In several cancers, including subsets of non-Hodgkin's lymphoma, gain-of-function mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cell proliferation and survival.[1]
This compound has emerged as a highly potent and orally active inhibitor of EZH2.[1] Developed as a potential therapeutic agent for cancers with EZH2 mutations, its preclinical profile demonstrates promising efficacy. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge of the biological effects of this compound.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of EZH2. By binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound prevents the transfer of a methyl group to its substrate, histone H3.[1] This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes. Many of these re-activated genes are tumor suppressors, and their expression can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the EZH2 signaling pathway and the point of intervention by this compound.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Preclinical Data
The preclinical development of this compound has demonstrated its potential as an anti-cancer agent. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy
This compound has shown potent inhibitory activity against EZH2 and proliferation of lymphoma cell lines.
| Parameter | Cell Line | Value | Reference |
| EZH2 IC50 (enzymatic) | - | Not explicitly stated | [1] |
| H3K27me3 Inhibition IC50 | Pfeiffer | ~8 nM | [1] |
| Cell Proliferation IC50 | Pfeiffer | Not explicitly stated | [1] |
| Cell Proliferation IC50 | WSU-DLCL2 | 55 nM | [1] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a Pfeiffer tumor xenograft model in mice.
| Treatment Group (Oral, once daily for 20 days) | Tumor Growth Inhibition (%) | P-value (vs. vehicle) | Reference |
| This compound (10 mg/kg) | 28 | < 0.05 (inferred) | [1] |
| This compound (30 mg/kg) | 83 | < 0.01 | [1] |
| This compound (100 mg/kg) | 97 | < 0.01 | [1] |
| EPZ-6438 (100 mg/kg) | Significantly less than this compound at the same dose | < 0.01 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.
Pfeiffer Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the Pfeiffer human diffuse large B-cell lymphoma cell line to evaluate the in vivo efficacy of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of EBI-2511
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of EBI-2511, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The following methodologies are designed to assist researchers in assessing the biochemical and cellular activity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression of target genes, including tumor suppressor genes.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[2] this compound was developed as a highly potent EZH2 inhibitor, demonstrating superior anti-tumor efficacy in preclinical models compared to other known inhibitors.[2]
Data Presentation
The following table summarizes the reported in vitro potency of this compound.
| Compound | Target/Cell Line | Assay Type | IC50 | Reference |
| This compound | EZH2 (A677G mutant) | Biochemical | 4 nM | [1] |
| This compound | WSU-DLCL2 | Cell-based | 55 nM | [1] |
| This compound | Pfeiffer | H3K27 Trimethylation | ~8 nM | [2] |
Signaling Pathway
The diagram below illustrates the canonical EZH2 signaling pathway and the point of inhibition by this compound. EZH2, as part of the PRC2 complex, methylates histone H3 on lysine 27, leading to transcriptional repression. This compound directly inhibits the catalytic activity of EZH2, thereby preventing H3K27 trimethylation and reactivating the expression of tumor suppressor genes.
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize this compound.
Cell Culture of Pfeiffer and WSU-DLCL2 Cell Lines
Pfeiffer Cell Line Culture Protocol
-
Description: The Pfeiffer cell line was established from a patient with diffuse large B-cell lymphoma.[3]
-
Media and Reagents:
-
Procedure:
-
Thaw frozen cells rapidly in a 37°C water bath.[5]
-
Transfer the thawed cells to a centrifuge tube containing pre-warmed complete growth medium.[5]
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, add fresh medium every 2 to 3 days.
-
WSU-DLCL2 Cell Line Culture Protocol
-
Description: The WSU-DLCL2 cell line is a human diffuse large cell lymphoma cell line.[6]
-
Media and Reagents:
-
Procedure:
-
Thaw frozen cells rapidly in a 37°C water bath.[6]
-
Transfer the thawed cells to a centrifuge tube with pre-warmed complete growth medium.[6]
-
Centrifuge the cell suspension at approximately 200 x g for 10 minutes.[6]
-
Resuspend the cell pellet in fresh complete growth medium.[6]
-
Seed cells at approximately 0.5 x 10^6 cells/mL.[7]
-
Maintain cultures by splitting 1:3 to 1:5 every 2-3 days to keep the cell density between 0.5-1.5 x 10^6 cells/mL.[7]
-
Incubate at 37°C with 5% CO2.[7]
-
Western Blot for H3K27 Trimethylation
This assay measures the ability of this compound to inhibit the trimethylation of Histone H3 at lysine 27 in a cellular context.
Caption: Experimental workflow for H3K27me3 Western Blot analysis.
-
Materials:
-
Pfeiffer or WSU-DLCL2 cells
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
PVDF membrane (0.2 µm)[1]
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[1]
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[1]
-
-
Protocol:
-
Cell Treatment: Seed Pfeiffer or WSU-DLCL2 cells in 6-well plates and allow them to reach approximately 70-80% confluency. Treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) or DMSO for 72 hours.[10][11]
-
Cell Lysis and Histone Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For higher purity, a histone-specific acid extraction method can be used.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Mix 15-20 µg of protein extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.[1][10]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Add ECL substrate and visualize the bands using a digital imaging system.[1]
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal to determine the dose-dependent inhibition.[10]
-
Cell Viability Assay for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Caption: Workflow for determining cell viability and IC50.
-
Materials:
-
Pfeiffer or WSU-DLCL2 cells
-
96-well, clear-bottom, white plates (for luminescence) or clear plates (for absorbance)
-
This compound
-
DMSO
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or microplate reader
-
-
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[12]
-
Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.[12]
-
Assay: On the day of analysis, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using a non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell culture [bio-protocol.org]
- 5. ubigene.us [ubigene.us]
- 6. info.bioivt.com [info.bioivt.com]
- 7. Leibniz Institute DSMZ [dsmz.de]
- 8. WSU DLCL2(人淋巴瘤细胞)_科研细胞_南京科佰生物科技有限公司 [cobioer.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
EBI-2511: Application Notes and Protocols for Cell Culture Treatment
For Research Use Only
Introduction
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to transcriptional repression of target genes, including numerous tumor suppressor genes.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[2] this compound exerts its anti-tumor effects by inhibiting EZH2, leading to a decrease in global H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.
These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and professionals in drug development.
Data Presentation
In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EZH2 (A677G mutant) | Biochemical Assay | 4 nM | [1] |
| WSU-DLCL2 | Cellular Assay | 55 nM | [1][2] |
In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
| Dosage (Oral Administration) | Treatment Duration | Tumor Growth Inhibition | Reference |
| 10 mg/kg, once daily | 20 days | 28% | [2] |
| 30 mg/kg, once daily | 20 days | 83% | [2] |
| 100 mg/kg, once daily | 20 days | 97% | [2] |
Signaling Pathways
This compound, as an EZH2 inhibitor, modulates downstream signaling pathways by altering the epigenetic landscape. The primary mechanism is the reduction of H3K27me3, which leads to the derepression of target genes. Key signaling pathways influenced by EZH2 activity and therefore affected by this compound treatment are depicted below.
EZH2 has also been shown to interact with and influence other key cellular signaling pathways, including the MAPK and Notch pathways.[1]
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to prepare a stock solution. For in vitro experiments, a stock concentration of 10-50 mM in DMSO is recommended.
-
Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer, depending on the cell line's doubling time).
-
-
Assessment of Cell Viability:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for H3K27me3 Levels
This protocol describes how to measure the target engagement of this compound by assessing the levels of H3K27me3.
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Treat cells with various concentrations of this compound for a specific duration (e.g., 48-96 hours).
-
Harvest the cells and perform histone extraction using a commercially available kit or a standard laboratory protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EBI-2511 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo administration of EBI-2511, a potent and orally active EZH2 inhibitor, in a mouse xenograft model of non-Hodgkin's lymphoma. The provided protocols and data are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.
I. Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a dose-dependent manner. The following table summarizes the dosing regimen and corresponding tumor growth inhibition in a Pfeiffer tumor xenograft mouse model.[1]
| Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Treatment Duration | Tumor Growth Inhibition (%) | Reference Compound |
| This compound | 10 | Oral | Once Daily | 20 Days | 28 | EPZ-6438 (100 mg/kg) |
| This compound | 30 | Oral | Once Daily | 20 Days | 83 | EPZ-6438 (100 mg/kg) |
| This compound | 100 | Oral | Once Daily | 20 Days | 97 | EPZ-6438 (100 mg/kg) |
Note: No significant changes in the body weights of the mice were observed across all treatment groups.[1]
II. Experimental Protocols
This section details the methodology for an in vivo efficacy study of this compound in a Pfeiffer tumor xenograft mouse model.[1]
A. Cell Culture and Tumor Implantation
-
Cell Line: Pfeiffer human B-cell lymphoma cell line.
-
Culture Conditions: Maintain Pfeiffer cells in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Tumor Implantation:
-
Harvest Pfeiffer cells during the exponential growth phase.
-
Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or similar strains).
-
Monitor the mice for tumor growth.
-
B. Dosing and Monitoring
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Allocation: When tumors reach a predetermined size (e.g., 150–200 mm³), randomize the mice into treatment and control groups.[1]
-
Compound Preparation:
-
Prepare this compound and the reference compound (e.g., EPZ-6438) in a suitable vehicle for oral administration. The specific vehicle composition should be optimized for solubility and stability.
-
-
Administration:
-
Monitoring:
-
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week) throughout the study.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
III. Visualizations
A. Signaling Pathway of EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a key component of the Polycomb Repressive Complex 2 (PRC2).[1] It acts as a histone methyltransferase, specifically trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, including tumor suppressor genes.[1] this compound is a small molecule inhibitor that targets the catalytic activity of EZH2.
Caption: Mechanism of EZH2 inhibition by this compound.
B. Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in a mouse model.
Caption: Workflow for this compound in vivo efficacy study.
References
Preparing EBI-2511 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of EBI-2511, a potent and orally active inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The protocols outlined below are based on published data and are intended to assist in the design and execution of animal studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Compound Information
This compound is a novel benzofuran-derived small molecule inhibitor of EZH2, a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers, including non-Hodgkin's lymphoma.[1][2][3][4] By inhibiting EZH2, this compound leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. This mechanism of action can reactivate the expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation and tumor growth.[5]
In Vitro Potency
Prior to in vivo studies, the potency of this compound was established in cell-based assays. This data is crucial for dose selection in animal models.
| Cell Line | Assay | IC50 (nM) |
| Pfeiffer (human B-cell lymphoma) | H3K27me3 reduction | ~8 |
| WSU-DLCL2 (human B-cell lymphoma) | Antiproliferation | 55 |
| EZH2 (A677G mutant) | Enzymatic Assay | 4 |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is essential for designing an effective dosing regimen. The following data was obtained from studies in rats and mice.[1]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng/mL·h) | T1/2 (h) | Bioavailability (F) |
| Rat | p.o. | 5 | 93 | 239 | 1.0 | 9% |
| i.v. | 0.5 | 257 | 325 | 1.3 | - | |
| Mouse | p.o. | 10 | - | 774 | - | 16% |
| i.v. | 1.0 | - | 483 | - | - |
Plasma Protein Binding: [1]
-
Human: 93.9%
-
Rat: 94.0%
-
Mouse: 92.7%
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a tumor growth inhibition study using a Pfeiffer cell line-derived xenograft model in mice.[1]
Objective: To evaluate the dose-dependent anti-tumor efficacy of orally administered this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water). While the specific vehicle for this compound is not detailed in the primary literature, this is a common vehicle for oral dosing in preclinical studies.
-
Pfeiffer human B-cell lymphoma cell line
-
Immunocompromised mice (e.g., NOD-SCID or similar)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Cell Culture and Implantation:
-
Culture Pfeiffer cells in appropriate media and conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection.
-
Inject Pfeiffer cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.[1]
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).
-
Administer this compound orally (p.o.) once daily for the duration of the study (e.g., 20 days).[1]
-
The control group should receive the vehicle only. A positive control, such as EPZ-6438 (100 mg/kg, p.o.), can also be included.[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blot for H3K27me3).
-
Workflow for In Vivo Efficacy Study:
Caption: Workflow for a xenograft study to evaluate the in vivo efficacy of this compound.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the mechanism of action of this compound in vivo by measuring the reduction of H3K27me3 in tumor tissue.
Methodology:
-
Tissue Collection: At the end of the efficacy study, or in a separate satellite group, collect tumor tissues.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels in the this compound treated groups compared to the vehicle control.
-
Signaling Pathway
This compound targets the PRC2 complex, leading to downstream effects on gene expression and cancer cell proliferation.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
In Vivo Efficacy Data Summary
The following table summarizes the in vivo anti-tumor efficacy of this compound in the Pfeiffer xenograft model after 20 days of oral administration.[1]
| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 10 | p.o. | Once Daily | 28 |
| This compound | 30 | p.o. | Once Daily | 83 |
| This compound | 100 | p.o. | Once Daily | 97 |
| EPZ-6438 (Reference) | 100 | p.o. | Once Daily | < 97 (p < 0.01 vs this compound) |
Note: No significant changes in body weight were observed in any of the treatment groups, suggesting that this compound was well-tolerated at the tested doses.[1]
Conclusion
This compound is a promising EZH2 inhibitor with potent in vitro activity and significant in vivo efficacy in a preclinical model of non-Hodgkin's lymphoma.[1][3] The data presented here provides a strong rationale for further investigation of this compound in various cancer models. The protocols and data summarized in these application notes should serve as a valuable resource for researchers planning to conduct animal studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be critical for obtaining robust and reproducible results.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing EBI-2511 to Probe EZH2-Mediated Gene Silencing via Chromatin Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing and chromatin compaction.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1][4][5]
EBI-2511 is a potent and orally bioavailable small molecule inhibitor of EZH2.[1][2] It functions by competitively inhibiting the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, can reactivate the expression of tumor suppressor genes silenced by aberrant EZH2 activity.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo association of proteins with specific DNA regions.[6][7] When coupled with quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq), ChIP can be employed to map the genome-wide distribution of histone modifications, such as H3K27me3.
This application note provides a detailed protocol for utilizing this compound in conjunction with ChIP to study the effect of EZH2 inhibition on H3K27me3 marks at specific gene loci. By treating cells with this compound prior to performing ChIP with an anti-H3K27me3 antibody, researchers can quantitatively assess the reduction of this repressive mark at target gene promoters.
Signaling Pathway of EZH2-Mediated Gene Silencing
EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. This complex is recruited to specific genomic regions by various mechanisms, including transcription factors and non-coding RNAs. Once recruited, the SET domain of EZH2 catalyzes the transfer of methyl groups to H3K27. The resulting H3K27me3 mark serves as a binding site for other repressive complexes, leading to chromatin condensation and transcriptional repression. This compound directly inhibits the catalytic activity of EZH2, preventing the trimethylation of H3K27 and thereby reversing the silencing of target genes.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for EBI-2511 in Solid Tumor Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[5] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.[5] Overexpression and activating mutations of EZH2 have been implicated in a variety of cancers, including non-Hodgkin's lymphoma and some solid tumors, making it a compelling target for anticancer therapeutics.[1] this compound was developed through a scaffold hopping approach based on the clinical EZH2 inhibitor EPZ-6438 (Tazemetostat).[1][2]
Mechanism of Action
This compound exerts its anticancer effects by selectively inhibiting the methyltransferase activity of EZH2. By blocking EZH2, this compound prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes.[5] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells that are dependent on EZH2 activity for their proliferation and survival.[6] Preclinical studies have demonstrated that this compound shows potent in vitro and in vivo efficacy in a non-Hodgkin's lymphoma model.[1][3][4] While specific data on solid tumor cell lines is not yet widely published, its mechanism of action suggests potential utility in solid tumors with EZH2 dysregulation.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound in the Pfeiffer human diffuse large B-cell lymphoma cell line. Researchers can use this data as a reference for designing experiments in solid tumor cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | EZH2 Mutation | Assay | IC50 (nM) |
| Pfeiffer | A677G | Cell Proliferation | 240 (for precursor compound) |
| WSU-DLCL2 | Not Specified | Cell Proliferation | 55 |
Data for the precursor compound to this compound is included to provide context on the optimization process.[1] The IC50 for this compound in the WSU-DLCL2 cell line is also noted.[5]
Table 2: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| This compound | 10 | 28 |
| This compound | 30 | 83 |
| This compound | 100 | 97 |
| EPZ-6438 (Reference) | 100 | Not specified, but this compound was superior (P < 0.01) |
The in vivo study was conducted for 20 days. No significant changes in body weight were observed in the treatment groups.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in solid tumor cell lines. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
1. Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound on the proliferation of solid tumor cell lines.
-
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
2. Western Blot for H3K27me3 Inhibition
This protocol is to confirm the on-target effect of this compound by measuring the levels of H3K27me3.
-
Materials:
-
Solid tumor cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells and treat with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
3. In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Solid tumor cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of solid tumor cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg) once daily.[1] The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue the treatment for a defined period (e.g., 20 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, pharmacodynamic markers).
-
Calculate tumor growth inhibition and assess any treatment-related toxicity.
-
Visualizations
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
EBI-2511 for Epigenetic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1][2] this compound, a novel benzofuran-derived compound, has demonstrated significant preclinical efficacy in inhibiting tumor growth in a dose-dependent manner.[1] This document provides detailed application notes and protocols for the use of this compound in epigenetic research studies.
Mechanism of Action
This compound functions as a selective inhibitor of EZH2, targeting its methyltransferase activity.[1] By binding to EZH2, this compound prevents the transfer of methyl groups to H3K27, leading to a global decrease in H3K27me3 levels. This reduction in a key repressive histone mark results in the derepression of target genes, including tumor suppressor genes, which can in turn lead to cell cycle arrest and apoptosis in cancer cells.[5] this compound has shown potent activity against both wild-type and mutant forms of EZH2.[6]
Signaling Pathway
Caption: Mechanism of EZH2 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and in vivo efficacy of this compound.
| In Vitro Potency of this compound | |
| Target | IC50 (nM) |
| EZH2 (A677G mutant) | 4 |
| WSU-DLCL2 Cell Line | 55 |
| Data sourced from Lu et al. (2018).[1] |
| In Vivo Efficacy of this compound in Pfeiffer Xenograft Model | |
| Dosage (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| 10 | 28 |
| 30 | 83 |
| 100 | 97 |
| Data sourced from Lu et al. (2018).[1] |
Experimental Protocols
EZH2 Enzymatic Assay (In Vitro)
This protocol is for determining the in vitro potency of this compound against EZH2 methyltransferase activity.
Materials:
-
Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid
-
Filter plates
Workflow:
Caption: Workflow for EZH2 enzymatic assay.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the EZH2 enzyme complex, histone H3 peptide substrate, and ³H-SAM.
-
Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate multiple times to remove unincorporated ³H-SAM.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cellular Histone H3K27 Trimethylation Assay
This protocol measures the ability of this compound to inhibit H3K27 trimethylation in a cellular context.
Materials:
-
Cancer cell line with known EZH2 activity (e.g., Pfeiffer, WSU-DLCL2)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot apparatus
Workflow:
Caption: Workflow for cellular H3K27me3 assay.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a suitable duration (e.g., 72-96 hours) to allow for histone turnover.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against H3K27me3 and total histone H3 (as a loading control).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After allowing the cells to attach, treat them with a serial dilution of this compound.
-
Incubate the cells for a defined period (e.g., 3-7 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log concentration of this compound.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for tumor implantation (e.g., Pfeiffer)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Workflow:
Caption: Workflow for in vivo xenograft study.
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice.
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 150-200 mm³).[1]
-
Randomize the mice into different treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle orally once daily.[1]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 20 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K27me3).
Conclusion
This compound is a valuable tool for investigating the role of EZH2 in normal physiology and disease. The protocols provided herein offer a framework for characterizing the biochemical, cellular, and in vivo effects of this potent EZH2 inhibitor. Researchers should optimize these protocols for their specific experimental systems and cell lines.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EBI-2511 in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[1][3] this compound was developed through a scaffold hopping approach based on the clinical EZH2 inhibitor tazemetostat (B611178) (EPZ-6438) and has demonstrated superior preclinical in vivo efficacy in xenograft models.[1][2]
These application notes provide a summary of the preclinical data for this compound as a monotherapy and outline hypothetical protocols for evaluating the synergistic potential of this compound in combination with other classes of anti-cancer agents. The proposed combinations are based on the strong scientific rationale and preclinical evidence observed with other EZH2 inhibitors.[2][4][5][6]
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This epigenetic modulation can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.[1][3]
Preclinical Monotherapy Data
This compound has demonstrated significant anti-tumor activity as a single agent in preclinical models of non-Hodgkin's lymphoma.
In Vitro Potency
| Cell Line | EZH2 Status | IC50 (nM) |
| Pfeiffer | Y641N Mutant | Not explicitly stated, but potent inhibition of H3K27 trimethylation shown[1] |
| WSU-DLCL2 | - | 55[3] |
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy in Pfeiffer Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 28 |
| This compound | 30 | 83 |
| This compound | 100 | 97 |
| EPZ-6438 | 100 | Significantly less than this compound at 100 mg/kg (P < 0.01)[1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Pfeiffer Xenograft Mouse Model.[1]
Rationale for Combination Therapies
EZH2 inhibitors are being explored in combination with various cancer therapies to enhance efficacy and overcome resistance.[7][8] The primary rationales include:
-
Synergistic Apoptosis: Combining this compound with agents that induce cell death through different pathways (e.g., chemotherapy, BCL2 inhibitors) may lead to enhanced tumor cell killing.[5]
-
Enhanced Immunogenicity: EZH2 inhibition can increase the expression of tumor antigens and modulate the tumor microenvironment, making cancer cells more susceptible to immune-mediated clearance. This provides a strong basis for combination with immunotherapies.[4][9]
-
Overcoming Resistance: Combination therapy may prevent or delay the development of resistance to either agent alone.[6]
Application Protocols: this compound in Combination Therapy (Hypothetical)
The following are detailed, generalized protocols for assessing the efficacy of this compound in combination with other anti-cancer drugs in a preclinical setting.
In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the anti-proliferative effects of this compound in combination with another therapeutic agent and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest (e.g., Pfeiffer for lymphoma)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Combination drug (e.g., a BCL2 inhibitor, a BTK inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[3]
-
Solubilization solution (e.g., SDS-HCl)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight.[11]
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat the cells with this compound alone, the combination drug alone, and the combination of both drugs in a dose-matrix format. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Western Blot for Pharmacodynamic Assessment
This protocol is for confirming the on-target effect of this compound (reduction of H3K27me3) in cells treated with the combination therapy.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells treated with this compound, the combination drug, or the combination for the desired time and extract total protein or histones.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[14]
-
Antibody Incubation:
-
Detection: Wash the membrane again and add ECL substrate. Visualize the bands using an imaging system.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to confirm equal loading.
In Vivo Xenograft Model for Combination Efficacy
This protocol details a subcutaneous xenograft study in immunodeficient mice to evaluate the in vivo efficacy of this compound in combination with another anti-cancer agent.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Nude)
-
Cancer cell line of interest (e.g., Pfeiffer)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Combination drug formulated for appropriate administration route
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 30 mg/kg, p.o., daily)
-
Group 3: Combination Drug (at its effective dose)
-
Group 4: this compound + Combination Drug
-
-
Treatment Administration: Administer the treatments for a predefined period (e.g., 21 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze for synergistic effects on tumor growth.[17]
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for H3K27me3) or histological examination.
-
Conclusion
This compound is a promising preclinical EZH2 inhibitor with potent single-agent activity. The protocols outlined here provide a framework for investigating its potential in combination with other cancer therapies. Based on the mechanistic rationale and the preclinical success of other EZH2 inhibitors in combination settings, there is a strong basis to explore this compound in combination with chemotherapy, targeted therapies, and immunotherapies to potentially enhance anti-tumor efficacy and address unmet needs in cancer treatment.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. news-medical.net [news-medical.net]
- 5. cornell-lymphoma.com [cornell-lymphoma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
EBI-2511 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of EBI-2511. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo oral administration of this compound?
A1: For preclinical oral dosing studies in mice and rats, this compound has been successfully administered as a suspension in sodium carboxymethyl cellulose (B213188) (CMC-Na).[1] This is a common and effective method for delivering poorly water-soluble compounds.
Q2: Is there any quantitative data available on the solubility of this compound in common laboratory solvents?
Q3: How can I prepare a CMC-Na suspension for this compound?
A3: A general protocol for preparing a CMC-Na suspension is provided in the "Experimental Protocols" section below. This protocol is based on established methods for formulating poorly soluble drugs for oral administration.
Q4: What are some common issues when preparing a CMC-Na suspension and how can I troubleshoot them?
A4: Common issues include clumping of the CMC-Na powder, improper dispersion of the active pharmaceutical ingredient (API), and maintaining a homogenous suspension. The "Troubleshooting Guide" section below provides detailed solutions to these problems.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| CMC-Na powder forms clumps when added to water. | Rapid addition of CMC-Na to the aqueous vehicle without sufficient agitation. | Slowly sprinkle the CMC-Na powder into the vortex of a stirring solution. Pre-wetting the CMC-Na with a small amount of a water-miscible organic solvent (e.g., ethanol (B145695) or glycerin) before adding it to the water can also prevent clumping. |
| This compound does not disperse evenly in the CMC-Na vehicle. | Poor wetting of the this compound powder by the aqueous vehicle. | Create a paste by triturating the this compound powder with a small amount of the prepared CMC-Na vehicle before gradually adding the remaining vehicle. Sonication can also be employed to break up agglomerates and ensure a fine, uniform dispersion. |
| The suspension is not homogenous and settles quickly. | Insufficient viscosity of the CMC-Na vehicle or inadequate mixing. | Ensure the CMC-Na is fully hydrated to achieve the desired viscosity. Continuous stirring during administration is crucial. For larger batches, using a magnetic stirrer can help maintain homogeneity. |
| Observed variability in in vivo study results. | Inconsistent dosing due to a non-homogenous suspension. | Always vortex the suspension immediately before each animal dosing to ensure a uniform concentration of this compound is administered. |
Experimental Protocols
Protocol for Preparation of a 0.5% CMC-Na Suspension of this compound
This protocol is a general guideline and may require optimization based on the specific concentration of this compound needed for your study.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na, low viscosity grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator (optional)
-
Glass beaker
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh the required amount of CMC-Na (0.5 g for every 100 mL of final volume).
-
Measure approximately 80% of the final required volume of purified water into a beaker with a magnetic stir bar.
-
Begin stirring the water at a moderate speed to create a vortex.
-
Slowly and carefully sprinkle the CMC-Na powder into the center of the vortex to ensure each particle is wetted individually.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours.
-
Transfer the solution to a graduated cylinder and add purified water to reach the final desired volume.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Place the this compound powder in a suitable container.
-
Add a small volume of the prepared 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously mixing with a vortex mixer.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a fine and uniform dispersion.
-
For in vivo studies, continuously stir the final suspension on a magnetic stir plate until administration to maintain homogeneity. Vortex immediately before each dose administration.
-
Visualizations
Caption: Workflow for preparing an this compound suspension in CMC-Na.
Caption: Troubleshooting logic for this compound suspension preparation.
References
EBI-2511 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of EBI-2511, along with troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term storage, this compound should be stored as a powder at -20°C.[1][2] Under these conditions, the compound is stable for at least two years.[1][2] Ensure the vial is tightly sealed to prevent degradation.[2]
Q2: How should I store this compound after dissolving it in a solvent?
The stability of this compound in solution depends on the solvent and storage temperature. For solutions prepared in DMSO:
-
Store at 4°C for short-term use (up to 2 weeks).[2]
-
For longer-term storage (up to 6 months), store aliquots at -80°C.[2]
It is highly recommended to prepare solutions on the day of use.[2] If you need to prepare stock solutions in advance, aliquot them into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for up to one month.[2]
Q3: How should I handle the this compound vial upon receiving it and before use?
Before opening the vial for the first time or after removing it from storage, it is crucial to allow the product to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which could affect the stability of the compound.
Stability and Storage Data
The following tables summarize the recommended storage conditions and stability data for this compound in both powder and solution forms.
Table 1: this compound Powder Storage and Stability
| Storage Condition | Duration |
| -20°C (Tightly Sealed Vial) | ≥ 2 years[1][2] |
Table 2: this compound in DMSO Solution Storage and Stability
| Storage Condition | Duration |
| 4°C | 2 weeks[2] |
| -20°C (Aliquots) | Up to 1 month[2] |
| -80°C | 6 months[2] |
Troubleshooting Guide
This guide addresses potential issues related to the stability and handling of this compound.
Issue 1: Inconsistent or lower than expected activity in cellular assays.
This could be due to improper storage or handling of the compound. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitate observed in the stock solution after thawing.
If you observe a precipitate in your this compound stock solution after thawing, follow these steps:
-
Warm the solution: Gently warm the vial to 37°C for a few minutes to see if the precipitate redissolves.
-
Vortex: Gently vortex the solution to ensure it is homogeneous.
-
Centrifuge: If the precipitate persists, centrifuge the vial to pellet the precipitate and use the supernatant for your experiment. Note that the concentration of the supernatant may be lower than expected.
-
Prepare fresh solution: For best results, it is recommended to discard the solution with precipitate and prepare a fresh stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[2]
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. The molecular weight of this compound is 576.77 g/mol .
-
Solubilize: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Store: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[2]
Caption: Experimental workflow for preparing an this compound stock solution.
References
EZH2 Inhibitor Experiments: A Technical Support Center
Welcome to the technical support center for EZH2 inhibitor experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their work with EZH2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors and what is the expected outcome?
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its main function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[2][3] EZH2 inhibitors, such as GSK126 and Tazemetostat, are typically S-adenosyl-L-methionine (SAM)-competitive inhibitors that block the methyltransferase activity of EZH2.[4] The expected outcome of treating cells with an EZH2 inhibitor is a time- and dose-dependent decrease in the global levels of H3K27me3, which can lead to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[4][5]
Q2: I am not observing a decrease in cell viability after treating my cells with an EZH2 inhibitor. What are the possible reasons?
Several factors could contribute to a lack of effect on cell viability:
-
Insufficient Treatment Duration: The cytotoxic effects of EZH2 inhibitors can be delayed and may require prolonged treatment. It is recommended to extend treatment durations to at least 6-9 days, refreshing the media with the inhibitor every 2-3 days.[6]
-
Suboptimal Inhibitor Concentration: The effective concentration of EZH2 inhibitors is highly cell-line dependent. A dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) should be performed to determine the IC50 for your specific cell line.[6]
-
Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often linked to EZH2 gain-of-function mutations or mutations in members of the SWI/SNF complex.[6][7] Using a known sensitive cell line, such as Karpas-422 or Pfeiffer, as a positive control is advisable.[6]
-
Inhibitor Instability: Ensure the inhibitor is stored correctly (e.g., -80°C in single-use aliquots) and that fresh dilutions are prepared for each experiment to maintain its activity.[6]
-
Resistance Mechanisms: Acquired resistance can develop through the activation of alternative pro-survival signaling pathways such as PI3K/AKT or MEK.[7][8][9]
Q3: My Western blot for H3K27me3 does not show a decrease after inhibitor treatment. How can I troubleshoot this?
This is a common issue that can be addressed by considering the following:
-
Ineffective Inhibition: A reduction in H3K27me3 levels should be apparent within 72-96 hours of treatment with an effective inhibitor concentration.[6] If no change is observed, consider increasing the inhibitor concentration or extending the treatment duration.
-
Antibody Issues:
-
Specificity: Use a well-validated and highly specific primary antibody for H3K27me3, as some antibodies can cross-react with other histone modifications.[10]
-
Activity: Confirm the activity of both primary and secondary antibodies using a positive control sample known to have high levels of H3K27me3.[10]
-
-
Poor Histone Extraction: The protocol for histone extraction must be efficient. Acid extraction is a commonly used and effective method.[6][10]
-
Western Blotting Technique: Ensure complete protein transfer, especially for low molecular weight proteins like histones. A wet transfer is often recommended.[4] Always include a total Histone H3 control to normalize the H3K27me3 signal.[4][10]
Q4: What are the potential off-target effects of EZH2 inhibitors?
While many EZH2 inhibitors are highly selective, off-target effects can occur and should be considered when interpreting results. Some EZH2 inhibitors have been shown to affect other cellular processes independently of H3K27me3 modulation.[5][11] For example, some studies suggest that resistance to EZH2 inhibitors can be mediated by the activation of bypass signaling pathways, which may be an indirect consequence of treatment.[7] To confirm that the observed phenotype is a direct result of EZH2 inhibition, it is recommended to use multiple inhibitors with different chemical scaffolds or to validate findings using genetic approaches like siRNA or CRISPR/Cas9-mediated knockout of EZH2.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize seeding density to ensure cells remain in the exponential growth phase throughout the experiment. Over-confluency can affect results.[10] |
| Inhibitor Preparation | Prepare fresh serial dilutions of the inhibitor for each experiment from a stable stock solution to avoid degradation.[8] |
| Vehicle Control | Always include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment group to account for solvent effects.[13] |
| Assay Timing | Ensure consistent incubation times for all treatment groups. For long-term assays, replenish media and inhibitor every 2-3 days.[6] |
Issue 2: Western Blotting Problems for H3K27me3
| Problem | Potential Cause | Troubleshooting Step |
| No H3K27me3 band | Inefficient histone extraction | Verify your histone extraction protocol. Acid extraction is generally effective.[10] |
| Inactive primary/secondary antibody | Test antibodies on a positive control sample. Check storage conditions and expiration dates.[10] | |
| Weak H3K27me3 signal | Insufficient protein loaded | Increase the amount of histone extract loaded per lane.[4] |
| Incomplete protein transfer | Use a PVDF membrane with a 0.2 µm pore size and optimize transfer conditions for low molecular weight proteins.[4] | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).[4] |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations to find the optimal dilution.[4] | |
| Non-specific bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody. Confirm specificity with a peptide blocking experiment if necessary.[4][10] |
Quantitative Data Summary
Table 1: Effective Concentrations of EZH2 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | Effective Concentration (IC50) | Reference |
| GSK343 | Various | H3K27me3 Reduction | Varies by cell line | [10] |
| EPZ005687 | Various | Cell Proliferation | Varies by cell line | [4] |
| GSK126 | LNCaP, abl | Cell Proliferation | Varies by cell line | [12] |
| Tazemetostat | DU 145 | Cell Viability | Concentration-dependent | [14] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines a general procedure for assessing cell viability after treatment with an EZH2 inhibitor using a luminescence-based assay like CellTiter-Glo®.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experiment's duration (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.[6]
-
Inhibitor Preparation: Prepare a stock solution of the EZH2 inhibitor in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in a complete culture medium. Include a vehicle-only control (DMSO).[13]
-
Treatment: Remove the old medium and add the medium containing the various inhibitor concentrations. For long-term assays (6-9 days), replenish the medium with the freshly diluted inhibitor every 2-3 days.[6]
-
Assay: At the end of the treatment period, perform the viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent, incubating for a short period to stabilize the signal, and then reading the luminescence with a plate reader.[6]
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.[6]
Protocol 2: Western Blot for H3K27me3
This protocol describes the detection of H3K27me3 levels by Western blot following EZH2 inhibitor treatment.
-
Cell Treatment: Plate cells and treat with the desired concentration of the EZH2 inhibitor for an appropriate duration (e.g., 72-96 hours).[6]
-
Histone Extraction: Harvest and wash the cells with PBS. Lyse the cells and isolate the nuclei. Extract histones from the nuclear pellet, commonly using an acid extraction method with 0.2 M H2SO4, followed by precipitation with trichloroacetic acid (TCA).[6]
-
Protein Quantification: Resuspend the histone pellet and determine the protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Denature 15-20 µg of histone extract per sample and separate on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate with a primary antibody against H3K27me3 and a loading control (total Histone H3) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[4]
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol provides a general workflow for performing ChIP to assess H3K27me3 occupancy at specific gene promoters.
-
Cell Treatment and Crosslinking: Treat cells with the EZH2 inhibitor. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.[15]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[16]
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.[16]
-
Analysis: Analyze the enrichment of specific DNA sequences using qPCR or next-generation sequencing (ChIP-seq).
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 16. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EBI-2511 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EBI-2511 for cell viability experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] This methylation leads to transcriptional repression of target genes, many of which are involved in cell cycle control and tumor suppression.[3] By inhibiting EZH2, this compound prevents this methylation, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.[1][3]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: For a novel compound like this compound, it is advisable to start with a broad logarithmic dilution series to determine the dose-response curve for your specific cell line. A common starting point is a range from 1 nM to 10 µM. This wide range will help identify the effective concentration window and determine the half-maximal inhibitory concentration (IC50).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the cell line's doubling time and the specific biological question. The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Therefore, a time-course experiment is recommended. Treat cells with a fixed, effective concentration of this compound and measure cell viability at multiple time points, such as 24, 48, 72, and even up to 144 hours (6 days). Some protocols for EZH2 inhibitors suggest even longer incubation times of up to 14 days, with media and inhibitor replenishment every 3-4 days.
Data Presentation
This compound In Vitro and In Vivo Activity
The following table summarizes the available quantitative data on the activity of this compound.
| Parameter | Value | Cell Line / Model | Comments |
| Enzymatic IC50 | 4.0 nM | EZH2 (A667G) | In vitro biochemical assay.[1] |
| Cellular IC50 | 55 nM | WSU-DLCL2 | Cell-based assay measuring impact on cell proliferation.[1] |
| In Vivo Efficacy | 28% tumor growth inhibition | Pfeiffer Xenograft | Oral administration at 10 mg/kg once daily for 20 days.[2] |
| 83% tumor growth inhibition | Pfeiffer Xenograft | Oral administration at 30 mg/kg once daily for 20 days.[2] | |
| 97% tumor growth inhibition | Pfeiffer Xenograft | Oral administration at 100 mg/kg once daily for 20 days.[2] |
Comparative Cellular IC50 Values of EZH2 Inhibitors
To provide a broader context for experimental design, the following table presents the IC50 values of other common EZH2 inhibitors in various cancer cell lines. Please note that IC50 values can vary depending on the experimental conditions.
| Inhibitor | Cell Line | Cancer Type | EZH2 Status | IC50 (µM) |
| GSK126 | HEC-50B | Endometrial Cancer | High EZH2 expression | 1.0 (±0.2) |
| GSK126 | Ishikawa | Endometrial Cancer | High EZH2 expression | 0.9 (±0.6) |
| GSK126 | HEC-265 | Endometrial Cancer | Low EZH2 expression | 10.4 (±0.6) |
| EPZ005687 | HEC-151 | Endometrial Cancer | Low EZH2 expression | 23.5 (±7.6) |
| EPZ-6438 | WSU-DLCL2 | Lymphoma | Y646F mutant | 0.009 |
| EPZ-6438 | OCI-LY19 | Lymphoma | Wild-type | >10 |
Experimental Protocols
Protocol 1: Cell Viability Assay Using a Luminescent Method (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 72 hours, 6 days, or 14 days). For longer incubation periods, change the medium with freshly prepared inhibitor every 3-4 days.
-
Assay: On the day of analysis, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for H3K27me3 Levels
This protocol is to confirm the on-target effect of this compound by measuring the global levels of H3K27 trimethylation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-H3K27me3 and anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 72-96 hours.
-
Cell Lysis: Harvest cells and lyse them with RIPA buffer.
-
Protein Quantification: Quantify protein concentration using the BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3 as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Troubleshooting Guides
Issue 1: No observable effect of this compound on cell viability at tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Test a higher concentration range (e.g., up to 50 µM). |
| Insufficient incubation time. | The effects of EZH2 inhibitors can be slow to appear. Extend the incubation time (e.g., 6 to 14 days), remembering to replenish the media and compound every 3-4 days. |
| Compound instability. | Ensure proper storage of this compound stock solutions (-20°C or -80°C in single-use aliquots). Prepare fresh dilutions for each experiment. |
| Insensitive cell line. | Verify that your cell line expresses EZH2. Some cell lines may be inherently resistant to EZH2 inhibition. Consider using a known sensitive cell line as a positive control. |
Issue 2: High variability between replicate wells in the cell viability assay.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes and consistent pipetting techniques. |
| Edge effects. | Wells on the perimeter of the plate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Incomplete dissolution of reagents. | Ensure complete mixing of assay reagents with the cell culture medium. |
| Cell contamination. | Regularly test cell lines for mycoplasma contamination. |
Issue 3: Unexpected increase in cell viability at certain this compound concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects. | At higher concentrations, small molecule inhibitors can have off-target effects that may promote survival in some contexts. Carefully analyze the dose-response curve and consider using concentrations around the IC50 for further experiments. |
| Assay interference. | The compound may interfere with the assay chemistry. Run a control with this compound in cell-free media to test for direct interaction with the assay reagents. |
Mandatory Visualizations
Caption: EZH2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Logical troubleshooting flow for this compound experiments.
References
potential off-target effects of EBI-2511
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of EBI-2511. The following information is based on the known mechanisms of EZH2 inhibitors and is intended to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4][5] This epigenetic modification leads to the transcriptional repression of target genes.[5][6] this compound was developed as a next-generation EZH2 inhibitor, showing high potency in preclinical models of non-Hodgkin's lymphoma.[1][7]
Q2: Are there any known off-target effects of this compound?
A2: As this compound is a preclinical compound, a comprehensive off-target profile has not been publicly disclosed. However, based on the pharmacology of EZH2 and other EZH2 inhibitors like tazemetostat, several potential off-target effects should be considered during experimentation.[8][9][10] These can be broadly categorized as:
-
Inhibition of EZH1: EZH1 is a close homolog of EZH2 and can also be inhibited by some EZH2 inhibitors.[11][12][13]
-
Modulation of non-histone protein methylation: EZH2 has been shown to methylate non-histone proteins, which could be affected by this compound.[14]
-
"Off-target" effects on signaling pathways: Inhibition of EZH2 can lead to downstream changes in various signaling pathways that may not be immediately obvious from its primary mechanism.[14][15][16][17]
Q3: What is the potential impact of EZH1 inhibition?
A3: EZH1 is the catalytic subunit of an alternative PRC2 complex and is more prevalent in non-proliferating cells.[11][18] While EZH2-selective inhibitors may have limited effects in some cellular contexts, dual EZH1/EZH2 inhibitors can show broader or different activity.[12][19] Potential consequences of EZH1 inhibition include altered gene expression in quiescent cells and potentially a more profound anti-tumor effect in certain cancers that rely on both EZH1 and EZH2.[12][13]
Q4: Can this compound affect signaling pathways other than through H3K27 methylation?
A4: Yes, EZH2 has functions beyond its role in the PRC2 complex. It can act as a transcriptional co-activator and interact with various transcription factors, influencing pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT.[14][17] Therefore, inhibition of EZH2 with this compound could lead to unexpected changes in these pathways, independent of H3K27me3 levels.
Troubleshooting Guide
| Observed Effect | Potential Cause (Off-Target) | Recommended Action |
| Unexpected changes in gene expression not correlated with H3K27me3 levels | This compound may be affecting the non-canonical, transcriptional co-activator function of EZH2. | Investigate the expression and activity of known EZH2-interacting transcription factors such as AR, MYC, or STAT3.[17] |
| Cellular phenotype observed in non-proliferating or terminally differentiated cells | Potential inhibition of EZH1 by this compound, as EZH1 is more active in these cell types.[11][18] | Measure EZH1 expression and activity in your model system. Consider using a tool compound with known EZH1/EZH2 selectivity for comparison. |
| Development of resistance to this compound without mutations in EZH2 | Activation of bypass signaling pathways (e.g., PI3K/Akt, MEK) can confer resistance to EZH2 inhibitors.[8][15] | Perform a screen of key signaling pathways to identify compensatory activation. Combination therapy with an inhibitor of the identified bypass pathway may be effective. |
| Effects on immune cell function in co-culture experiments | EZH2 plays a role in T-cell differentiation and regulatory T-cell (Treg) maintenance.[10] Inhibition by this compound could be altering the immune cell phenotype. | Analyze the expression of key immune markers on T-cell populations (e.g., Th1, Th2, Treg markers) following treatment with this compound. |
| Observed toxicity at high concentrations | Potential for off-target kinase inhibition, a known phenomenon with small molecule inhibitors. | A broad-panel kinase screen could identify potential off-target kinases. Reducing the concentration of this compound may mitigate these effects. |
Quantitative Data Summary
As this compound is in preclinical development, there is limited publicly available quantitative data on its off-target effects. The table below summarizes the known adverse events of the clinically approved EZH2 inhibitor, tazemetostat, which may provide insights into the potential class-wide effects.
Table 1: Common Adverse Reactions with Tazemetostat (≥20% of patients with follicular lymphoma) [20]
| Adverse Reaction | Percentage of Patients |
| Fatigue | ≥20% |
| Upper respiratory tract infection | ≥20% |
| Musculoskeletal pain | ≥20% |
| Nausea | ≥20% |
| Abdominal pain | ≥20% |
Note: Serious adverse reactions occurred in 30% of patients, most commonly from infection. A warning for secondary malignancies exists for tazemetostat.[20]
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 and Total H3
This protocol is to verify the on-target activity of this compound by measuring the levels of H3K27 trimethylation.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Protocol 2: Kinase Selectivity Profiling
To investigate potential off-target kinase inhibition, a commercially available kinase screening service can be utilized.
-
Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.
-
Assay Panel: Select a broad panel of kinases for screening (e.g., >400 kinases).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration. Results are often presented as a heatmap or a list of significant off-target hits.
-
Follow-up: For any significant off-target kinases identified, perform in-house validation assays, such as IC50 determination, to confirm the interaction.
Visualizations
Caption: On-target and potential off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRC2 - Wikipedia [en.wikipedia.org]
- 4. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
- 6. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]
- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies [mdpi.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are EZH1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. news-medical.net [news-medical.net]
- 17. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. fda.gov [fda.gov]
EBI-2511 In Vivo Toxicity Management: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential in vivo toxicities associated with EBI-2511, a potent and orally active EZH2 inhibitor. Given that specific public toxicity data for this compound is limited, this guidance is based on the known toxicities of the EZH2 inhibitor class, including the clinically approved drug Tazemetostat.
Troubleshooting Guides
This section offers guidance on specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Weight Loss or Reduced Physical Activity in Animals
-
Question: My mice treated with this compound are showing significant weight loss (>15%) and are less active than the control group. What should I do?
-
Answer: While a preclinical study with this compound in a Pfeiffer tumor xenograft model showed no significant changes in body weights at doses up to 100 mg/kg, individual animal responses can vary.[1] Unexpected weight loss and lethargy are general signs of toxicity.
Recommended Actions:
-
Immediate Dose Reduction or Stoppage: Consider reducing the dose or temporarily halting the administration of this compound.
-
Supportive Care: Ensure easy access to food and water. A softened or high-calorie diet may be beneficial.
-
Monitor Vital Signs: If possible, monitor heart rate, respiratory rate, and body temperature.
-
Blood Collection for Analysis: Collect a small blood sample for a complete blood count (CBC) and serum chemistry panel to assess for hematological and organ toxicity. Pay close attention to markers of liver and kidney function (ALT, AST, creatinine, BUN).
-
Necropsy and Histopathology: If an animal is euthanized or found deceased, perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any tissue damage.
-
Issue 2: Hematological Abnormalities Observed in Bloodwork
-
Question: CBC analysis of my this compound-treated rats reveals significant neutropenia and thrombocytopenia. How should I manage this?
-
Answer: Hematological toxicities are a known class effect of EZH2 inhibitors.[2][3][4]
Recommended Actions:
-
Confirm the Findings: Repeat the CBC to confirm the initial results.
-
Dose Modification: Reduce the dose of this compound or adjust the dosing schedule (e.g., from daily to every other day).
-
Monitor for Clinical Signs: Observe the animals for any signs of infection (due to neutropenia) or bleeding (due to thrombocytopenia), such as lethargy, piloerection, or bruising.
-
Consider Prophylactic Antibiotics: If severe neutropenia is observed, consult with a veterinarian about the potential use of prophylactic antibiotics to prevent opportunistic infections.
-
Supportive Care: Ensure a clean and stress-free environment to minimize the risk of infection and injury.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to its toxicity?
A1: this compound is an inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][5] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[6] By inhibiting EZH2, this compound reactivates the expression of tumor suppressor genes. This mechanism is crucial for its anti-cancer activity but can also affect normal cellular processes, potentially leading to toxicities in rapidly dividing cells, such as those in the bone marrow, which could explain the observed hematological adverse effects with other EZH2 inhibitors.
Q2: What are the known toxicities of other EZH2 inhibitors that I should be aware of when using this compound?
A2: While specific data for this compound is not extensively published, the safety profile of other EZH2 inhibitors, such as Tazemetostat, can provide insights into potential toxicities. Common treatment-emergent adverse events (TEAEs) are generally mild to moderate and can include nausea, asthenia (weakness), fatigue, and alopecia (hair loss).[6] More significant, though less common, are grade 3 or higher TEAEs, which primarily include hematological toxicities like neutropenia, thrombocytopenia, and anemia.[2][3][4] There is also a potential risk of developing secondary malignancies, such as myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML), with long-term treatment.[7]
Q3: Are there any specific signaling pathways I should monitor in my in vivo studies with this compound?
A3: Yes, given this compound's mechanism as an EZH2 inhibitor, it would be prudent to monitor pathways downstream of EZH2 activity. EZH2 is known to interact with or influence several signaling pathways, including the MEK/ERK and Notch signaling pathways.[5] Additionally, EZH2 can form complexes with other proteins like DNMT1 to regulate DNA methylation.[5] Monitoring key components of these pathways in your tumor or tissue samples could provide valuable insights into the on-target and potential off-target effects of this compound.
Quantitative Data Summary
Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) with the EZH2 Inhibitor Tazemetostat
| Adverse Event | Grade 1-2 Incidence | Grade 3-4 Incidence |
| Nausea | 20-23% | <1% |
| Asthenia | 18-55% | <5% |
| Fatigue | 17% | <5% |
| Alopecia | <10-17% | 0% |
| Diarrhea | 11-18% | <1% |
Data compiled from published Phase I and II studies of Tazemetostat.[6]
Table 2: Incidence of Grade 3 or Higher Hematological Toxicities with EZH2 Inhibitors
| EZH2 Inhibitor | Neutropenia | Thrombocytopenia | Anemia |
| Tazemetostat | 5% | Not specified | Not specified |
| SHR2554 | 8% | 17% | 7% |
Data from a meta-analysis of clinical trials of EZH2 inhibitors.[2][3][4]
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats) of a specific age and weight range.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups: vehicle control, and at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg). Include at least 5-10 animals per sex per group.
-
Administration: Administer this compound orally once daily for a predetermined period (e.g., 28 days).
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Twice Weekly: Record body weights.
-
Weekly: Perform a detailed clinical examination.
-
At Termination (and possibly interim timepoints): Collect blood for CBC and serum chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a gross necropsy. Weigh major organs and preserve them in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EBI-2511 Resistance Mechanisms in Cancer Cells
Disclaimer: As EBI-2511 is a relatively recent EZH2 inhibitor, publicly available data on specific resistance mechanisms are limited. The following information is based on established resistance mechanisms observed with other potent, SAM-competitive EZH2 inhibitors, such as tazemetostat (B611178) and GSK126. These mechanisms are highly likely to be relevant for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to EZH2 inhibitors like this compound is a multifaceted issue that can arise from several molecular changes within the cancer cells. The most commonly observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways that circumvent the effects of EZH2 inhibition. The most frequently implicated pathways are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[1][2] Activation of these pathways can promote cell survival and proliferation, rendering the cells less dependent on the EZH2 pathway that this compound targets.
-
Alterations in Cell Cycle Regulation: The retinoblastoma (RB1) protein and its regulatory network (the RB1/E2F axis) are crucial for controlling the G1/S phase transition in the cell cycle. Loss-of-function mutations in RB1 or its upstream regulators (e.g., CDKN2A) can uncouple cell cycle progression from EZH2's repressive functions, allowing cells to proliferate despite EZH2 inhibition.
-
Secondary Mutations in the EZH2 Gene: Although less common, mutations can arise in the drug-binding pocket of the EZH2 protein. These mutations can prevent this compound from effectively binding to its target, thereby restoring EZH2's methyltransferase activity.
Q2: How can we determine which resistance mechanism is active in our this compound-resistant cell line?
A2: A combination of molecular and cellular biology techniques can help elucidate the active resistance mechanism:
-
Western Blot Analysis: This is a key technique to probe for the activation of bypass signaling pathways. You should assess the phosphorylation status of key proteins like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204). Increased phosphorylation of these proteins in resistant cells compared to parental cells is a strong indicator of pathway activation. You can also assess the protein levels of RB1 and p16 (encoded by CDKN2A).
-
Sanger or Next-Generation Sequencing (NGS): To identify mutations in the EZH2 gene, you should sequence the region encoding the SET domain, which is the catalytic and drug-binding site. NGS can also be used to perform a broader analysis of genes involved in the cell cycle and other relevant pathways.
-
Cell Viability Assays: Comparing the IC50 values of this compound in your resistant and parental cell lines will quantify the extent of resistance. You can also test the sensitivity of your resistant cells to inhibitors of the suspected bypass pathways (e.g., PI3K or MEK inhibitors) to see if you can re-sensitize them to this compound.
Q3: Are there any strategies to overcome or prevent the development of resistance to this compound?
A3: Yes, several strategies are being explored to combat resistance to EZH2 inhibitors:
-
Combination Therapy: A rational approach is to co-administer this compound with inhibitors of the identified resistance pathways. For instance, if you observe AKT activation, combining this compound with a PI3K or AKT inhibitor may be effective. Similarly, a MEK inhibitor can be used in case of MAPK pathway activation.
-
Targeting Downstream Effectors: In cases of RB1 pathway alterations, targeting downstream components of the cell cycle, such as AURKB, has shown promise in overcoming resistance to EZH2 inhibitors.
-
Alternative EZH2 Targeting Strategies: If resistance is due to a mutation in the EZH2 drug-binding site, inhibitors that target other components of the PRC2 complex, such as EED, may still be effective.
Troubleshooting Guides
Scenario 1: Decreased this compound potency (increasing IC50) in a cell line over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Development of a resistant subpopulation | Perform single-cell cloning to isolate and characterize individual clones from the resistant population. | You may identify clones with varying degrees of resistance, allowing for a more detailed analysis of the underlying mechanisms. |
| Activation of bypass signaling pathways | Perform a western blot for p-AKT, total AKT, p-ERK, and total ERK. | An increase in the ratio of phosphorylated to total protein in the resistant cells compared to the parental line suggests pathway activation. |
| Loss of RB1 function | Perform a western blot for total RB1 protein. Sequence the RB1 and CDKN2A genes. | Loss of RB1 protein expression or the presence of inactivating mutations would point to this resistance mechanism. |
| Mutation in EZH2 | Sequence the SET domain of the EZH2 gene in both parental and resistant cells. | Identification of a new mutation in the resistant cell line could explain the lack of drug binding. |
Scenario 2: Inconsistent results in cell viability assays with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor instability | Prepare fresh stock solutions of this compound in anhydrous DMSO and store in single-use aliquots at -80°C. | Consistent IC50 values across experiments. |
| Cell seeding density | Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment. | More reproducible dose-response curves. |
| Assay duration | The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Ensure a sufficiently long incubation period (e.g., 6-14 days), replenishing the media with fresh inhibitor every 3-4 days. | A clear dose-dependent effect on cell viability. |
| Vehicle control issues | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. | Minimal effect of the vehicle on cell viability. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | EZH2 Status | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | A677G Mutant | 5 | 250 | 50 |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma | Y641N Mutant | 20 | 1500 | 75 |
| G401 | Rhabdoid Tumor | SMARCB1-deleted | 50 | 3000 | 60 |
This table presents hypothetical data for illustrative purposes, based on typical resistance profiles observed with other EZH2 inhibitors.
Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for developing this compound resistant cancer cell lines through continuous, stepwise exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Cell culture flasks/dishes
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant reduction in cell proliferation or cell death is expected.
-
Gradual dose escalation: Once the cells resume proliferation at the initial concentration, subculture them and increase the concentration of this compound in the medium by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this stepwise increase in this compound concentration as the cells adapt and become resistant. This process can take several months.
-
Characterize the resistant phenotype: Once the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., >10-fold increase in IC50), the resistant cell line is established. Confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreserve resistant cells: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Western Blot Analysis for Resistance Markers
This protocol is for assessing the activation of bypass signaling pathways and changes in cell cycle proteins.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2 for suggestions)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.
Table 2: Suggested Primary Antibodies for Western Blot Analysis.
| Target Protein | Recommended Dilution | Supplier (Example Catalog No.) |
| Phospho-AKT (Ser473) | 1:1000 | Cell Signaling Technology (#4060) |
| Total AKT | 1:1000 | Cell Signaling Technology (#4691) |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | 1:1000 | Cell Signaling Technology (#9101) |
| Total p44/42 MAPK (Erk1/2) | 1:1000 | Cell Signaling Technology (#9102) |
| RB1 | 1:1000 | Cell Signaling Technology (#9309) |
| EZH2 | 1:1000 | Cell Signaling Technology (#5246) |
| H3K27me3 | 1:1000 | Cell Signaling Technology (#9733) |
| Histone H3 | 1:2000 | Cell Signaling Technology (#9715) |
| β-Actin | 1:5000 | Cell Signaling Technology (#4970) |
Visualizations
Caption: EZH2 signaling pathway and the point of inhibition by this compound.
Caption: Major signaling pathways implicated in resistance to EZH2 inhibitors.
Caption: Experimental workflow for generating and characterizing resistance to this compound.
References
Technical Support Center: EZH2 Inhibitors
Welcome to the technical support center for EZH2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of EZH2 inhibitors.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with EZH2 inhibitors.
Problem 1: No or weak inhibition of H3K27 trimethylation (H3K27me3).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment across a broad concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.[1] |
| Insufficient Treatment Duration | While phenotypic effects can be delayed, a reduction in H3K27me3 should be observable within 72-96 hours of treatment with an effective inhibitor concentration.[1] Conduct a time-course experiment to optimize the treatment duration. |
| Inhibitor Instability | Ensure proper storage of the inhibitor stock solution (-80°C in single-use aliquots).[1] Avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions from a new aliquot for each experiment. |
| Cell Line Insensitivity | Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often linked to the presence of EZH2 gain-of-function mutations or alterations in SWI/SNF complex members.[1] Use a known sensitive cell line (e.g., Karpas-422, Pfeiffer) as a positive control.[1][2] |
| Poor Histone Extraction | Verify the efficiency of your histone extraction protocol. Acid extraction is a commonly used and effective method.[1] |
Problem 2: Lack of a clear cellular phenotype (e.g., no effect on cell viability or proliferation).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Delayed Phenotypic Response | The effects of EZH2 inhibition on cell phenotype can be delayed and may not be apparent for several days. Continue the experiment for a longer duration, replacing the media with a fresh inhibitor every 2-3 days.[1] |
| Cell Line Insensitivity | As mentioned previously, some cell lines are inherently resistant to EZH2 inhibition.[1] Consider using alternative cell lines with known sensitivity. |
| Acquired Resistance | Prolonged exposure to EZH2 inhibitors can lead to acquired resistance.[3] This can occur through secondary mutations in EZH2 that prevent drug binding or through the activation of bypass signaling pathways.[3][4] |
| Off-Target Effects | At high concentrations, some inhibitors may have off-target effects that can mask the intended phenotype.[5] It is crucial to use an inactive analog compound as a negative control to assess off-target effects.[6] |
Problem 3: Development of resistance to the EZH2 inhibitor.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Acquired EZH2 Mutations | Secondary mutations in the EZH2 gene can prevent the inhibitor from binding to its target.[3] Sequence the EZH2 gene in your resistant cell lines to identify potential mutations. Consider using an alternative EZH2 inhibitor with a different binding mode or an EED inhibitor, as some resistant cells may remain sensitive to other PRC2 inhibitors.[3][7] |
| Activation of Bypass Pathways | Resistance can be mediated by the activation of pro-survival signaling pathways such as IGF-1R, MEK, and PI3K/AKT.[3][4] Perform western blotting or other relevant assays to assess the activation status of these pathways in resistant cells. Combination therapy targeting these activated pathways may overcome resistance. |
| Alterations in the RB1/E2F Axis | Mutations that disrupt the RB1/E2F cell cycle control axis can lead to resistance by uncoupling EZH2-dependent differentiation from cell cycle arrest.[7][8][9][10] Analyze the status of RB1 and other components of this pathway in your resistant models. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors?
A1: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its main function is to methylate histone H3 on lysine (B10760008) 27 (H3K27), creating the H3K27me3 mark, which is associated with transcriptional repression.[1] Most EZH2 inhibitors are small molecules that act as S-adenosyl-L-methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of EZH2.[3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of EZH2 target genes.[1]
Q2: How should I properly prepare and store my EZH2 inhibitor?
A2: Most EZH2 inhibitors are provided as a powder and should be stored at -20°C for long-term stability.[1] For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To ensure complete dissolution, you may need to gently warm or sonicate the solution.[1] It is critical to aliquot the stock solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: How do I determine the optimal concentration of an EZH2 inhibitor for my experiments?
A3: The optimal concentration is cell-line and assay-dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) for your specific experimental system.[1] This typically involves treating your cells with a range of inhibitor concentrations for a fixed period and then assessing the desired endpoint, such as cell viability or H3K27me3 levels.
Q4: What are the known mechanisms of resistance to EZH2 inhibitors?
A4: There are two primary mechanisms of acquired resistance to EZH2 inhibitors:
-
On-target mutations: Secondary mutations in the EZH2 gene can occur, which prevent the inhibitor from binding to the EZH2 protein.[3]
-
Activation of bypass pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways, such as the IGF-1R, PI3K/AKT, and MEK pathways.[3] Additionally, alterations in the RB1/E2F axis can decouple cell cycle control from EZH2 inhibition, allowing cells to evade the anti-proliferative effects of the drug.[7][9]
Q5: Are there off-target effects associated with EZH2 inhibitors?
A5: While many EZH2 inhibitors are highly selective, off-target effects can occur, especially at higher concentrations.[5] To control for this, it is best practice to use an inactive structural analog of the inhibitor as a negative control in your experiments.[6] This allows you to distinguish between on-target effects of EZH2 inhibition and any non-specific effects of the compound.
III. Data Presentation
Table 1: IC50 Values of Common EZH2 Inhibitors in Sensitive Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| GSK126 | Pfeiffer | 9.9 | Cell-free |
| CPI-169 | EZH2 WT | 0.24 | Cell-free |
| CPI-169 | EZH2 Y641N | 0.51 | Cell-free |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. This table provides reference values from published literature.[11]
Table 2: Common Treatment-Related Adverse Events (TRAEs) of EZH2 Inhibitors in Clinical Trials
| Adverse Event (Grade 3 or higher) | Pooled Incidence (%) |
| Neutropenia | 8 |
| Thrombocytopenia | 8 |
| Anemia | 6 |
Data from a meta-analysis of 22 studies including 1,002 patients.[12][13]
IV. Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Levels
-
Cell Treatment: Plate cells and treat with the EZH2 inhibitor at the desired concentrations and for the appropriate duration (e.g., 72-96 hours). Include a DMSO-treated vehicle control.
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.[1]
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
V. Visualizations
Caption: EZH2 signaling pathway and mechanism of inhibition.
Caption: Workflow for troubleshooting lack of EZH2 inhibitor efficacy.
Caption: Logical relationships of EZH2 inhibitor resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
EBI-2511 Quality Control Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of EBI-2511 in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the de-repression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2]
Q2: How should this compound be stored?
For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For in vivo studies in animal models, specific formulations would be required to ensure solubility and bioavailability.[1]
Q4: What are the expected outcomes of this compound treatment in cancer cell lines with EZH2 mutations?
In cancer cell lines harboring activating mutations of EZH2, such as non-Hodgkin's lymphoma cells (e.g., Pfeiffer), this compound is expected to show a dose-dependent inhibition of cell proliferation.[1] This is accompanied by a reduction in global H3K27me3 levels.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure proper storage conditions have been maintained. If the compound has been stored in solution for an extended period or subjected to multiple freeze-thaw cycles, use a fresh aliquot.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the initial concentration of the stock solution. If possible, confirm the concentration using a spectrophotometer or an analytical method like HPLC.
-
-
Possible Cause 3: Cell Line Health.
-
Troubleshooting Step: Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay on untreated cells to confirm their health.
-
-
Possible Cause 4: Assay Interference.
-
Troubleshooting Step: Some assay reagents may interfere with the compound. Run appropriate controls, including a vehicle-only control and a positive control with a known EZH2 inhibitor.
-
Issue 2: Poor solubility in aqueous media.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Small molecule inhibitors are often poorly soluble in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid precipitation.
-
-
Possible Cause 2: Incorrect pH.
-
Troubleshooting Step: The pH of the buffer or media can affect the solubility of the compound. Ensure the pH is within the recommended range for the specific assay.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models [1]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng/mL·h) |
| Rat | p.o. | 5 | 93 | 239 |
| Rat | i.v. | 0.5 | 257 | 325 |
| Mouse | p.o. | 10 | 774 | 483 |
| Mouse | i.v. | 1.0 | - | - |
Table 2: In Vivo Antitumor Efficacy of this compound in Pfeiffer Tumor Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition |
| This compound | 10 | Oral, once daily for 20 days | 28% |
| This compound | 30 | Oral, once daily for 20 days | 83% |
| This compound | 100 | Oral, once daily for 20 days | 97% |
| EPZ-6438 (Reference) | 100 | Oral, once daily for 20 days | - |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a Cell-Based H3K27me3 Assay
-
Cell Culture: Plate Pfeiffer cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells. Add the diluted compound to the cells and incubate for 72 hours.
-
Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.
-
H3K27me3 Detection: Use a validated ELISA kit or Western blotting to quantify the levels of H3K27me3.
-
Data Analysis: Normalize the H3K27me3 signal to the total histone H3 or cell number. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Quality Control Workflow for this compound.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: EBI-2511, Tazemetostat, and Valemetostat
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Its dysregulation is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors.[1][3] This has spurred the development of small molecule inhibitors targeting EZH2. This guide provides a comparative overview of a preclinical candidate, EBI-2511, and two clinically prominent EZH2 inhibitors, Tazemetostat (B611178) and Valemetostat, with a focus on their performance supported by experimental data.
Mechanism of Action
This compound, Tazemetostat, and Valemetostat are all competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2.[2][3][4] By blocking the binding of the methyl donor SAM, these inhibitors prevent the transfer of a methyl group to H3K27, leading to a reduction in the repressive H3K27me3 mark.[5] This, in turn, reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[4][6]
A key distinction lies in their selectivity. Tazemetostat is a selective EZH2 inhibitor with significantly less activity against the closely related EZH1.[2] In contrast, Valemetostat is a dual inhibitor, targeting both EZH1 and EZH2.[7] The preclinical data for this compound suggests it is a potent EZH2 inhibitor, developed as a scaffold-hopping derivative of Tazemetostat.[3]
EZH2 Signaling Pathway
The following diagram illustrates the canonical EZH2 signaling pathway and the point of intervention for these inhibitors.
Caption: EZH2 signaling pathway and the mechanism of action of EZH2 inhibitors.
Data Presentation
The following tables summarize the available quantitative data for this compound, Tazemetostat, and Valemetostat, facilitating a direct comparison of their biochemical potency, cellular activity, and clinical efficacy.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Tazemetostat (EPZ-6438) | Valemetostat (DS-3201) |
| Biochemical IC50 (EZH2 WT) | Not explicitly reported | 11 nM[2] | 6.0 nM[7] |
| Biochemical IC50 (EZH2 Mutant) | 4 nM (A677G)[1] | 2-38 nM (various mutants)[2] | Not explicitly reported |
| Biochemical Ki (EZH2 WT) | Not reported | 2.5 nM[2] | Not reported |
| Selectivity (EZH1 IC50) | Not reported | 392 nM (>35-fold vs EZH2)[2][8] | 10.0 nM[7] |
| Selectivity (Other HMTs) | Not reported | >50,000 nM (>4500-fold)[2][8] | Not reported |
| Cellular H3K27me3 Inhibition IC50 | ~8 nM (Pfeiffer cells)[3] | 9 nM (in lymphoma cell lines)[8] | 0.55 nM (HCT116 cells) |
| Cellular Proliferation IC50 | 55 nM (WSU-DLCL2)[1] | Varies by cell line | < 100 nM (various NHL cells)[7] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Cell Line | Dosing | Outcome |
| This compound | Mouse Xenograft | Pfeiffer (lymphoma) | 10, 30, 100 mg/kg, PO, QD | Dose-dependent tumor growth inhibition (28%, 83%, 97% reduction). Superior to Tazemetostat at 100 mg/kg.[3] |
| Tazemetostat | Mouse Xenograft | Pfeiffer (lymphoma) | 100 mg/kg, PO, QD | Significant tumor growth inhibition.[3] |
| Valemetostat | Not directly compared | Not applicable | Not applicable | Not applicable |
Table 3: Clinical Trial Efficacy
| Compound | Indication | Trial Phase | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Tazemetostat | Relapsed/Refractory Follicular Lymphoma (EZH2 mutant) | Phase II | 69%[8] | 10.9 months[9] | 13.8 months[9] |
| Relapsed/Refractory Follicular Lymphoma (EZH2 WT) | Phase II | 35%[8] | 13.0 months[9] | 11.1 months[9] | |
| Epithelioid Sarcoma | Phase II | 15% | Not Reached | 5.5 months | |
| Valemetostat | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Phase II | 44% | 11.9 months | 5.5 months |
| Relapsed/Refractory Adult T-Cell Leukemia/Lymphoma (ATL) | Phase II | 48% | Not Reached | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of EZH2 inhibitors.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of EZH2 inhibitors.
Cellular Proliferation Assay (MTT/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the EZH2 inhibitor on cancer cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., WSU-DLCL2, Pfeiffer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., this compound, Tazemetostat, Valemetostat) in cell culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included.
-
Incubation: Replace the culture medium with the medium containing the inhibitor or vehicle control and incubate the plates for 6-7 days. The medium should be replenished every 2-3 days.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescent signal.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.
Western Blot for H3K27me3 Levels
Objective: To assess the in-cell target engagement of the EZH2 inhibitor by measuring the reduction in global H3K27 trimethylation.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the EZH2 inhibitor or vehicle control for 48-96 hours.
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10-15% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 (e.g., rabbit anti-H3K27me3) overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The H3K27me3 signal is normalized to the total Histone H3 signal.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the EZH2 inhibitor in a living organism.
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., Pfeiffer) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the EZH2 inhibitor in an appropriate vehicle for oral gavage or intraperitoneal injection. Administer the inhibitor at the desired dose and schedule (e.g., once daily) for a specified duration (e.g., 21-28 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and behavior of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Tumors can be further analyzed for pharmacodynamic markers (e.g., H3K27me3 levels by immunohistochemistry or Western blot) to confirm target engagement.
Conclusion
The landscape of EZH2 inhibition in oncology is rapidly evolving. This compound demonstrates promising preclinical potency and in vivo efficacy, positioning it as a noteworthy candidate for further development.[3] Tazemetostat has established a clinical foothold with approvals in follicular lymphoma and epithelioid sarcoma, showcasing the therapeutic potential of selective EZH2 inhibition.[8] Valemetostat, with its dual EZH1/EZH2 inhibitory activity, offers a distinct mechanistic approach and has shown encouraging clinical activity in T-cell malignancies.[7]
For researchers and drug developers, the choice of an EZH2 inhibitor will depend on the specific biological context and therapeutic goals. The data and protocols presented in this guide are intended to provide a foundational understanding to inform these decisions and to facilitate further investigation into this important class of epigenetic modulators. Continued research, particularly head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative advantages of these and other emerging EZH2 inhibitors.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 5. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
EBI-2511: A Comparative Analysis of a Next-Generation EZH2 Inhibitor
For Immediate Release
A comprehensive analysis of EBI-2511, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), reveals a promising profile for researchers in oncology and drug development. This guide provides a detailed comparison of this compound with other notable EZH2 inhibitors, supported by available preclinical data and detailed experimental methodologies.
Abstract
This compound is a novel, benzofuran-derived small molecule inhibitor of EZH2, a histone methyltransferase frequently implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. Developed through a scaffold hopping approach based on the clinical compound Tazemetostat (EPZ-6438), this compound has demonstrated superior in vivo efficacy in preclinical models.[1] This guide aims to provide a thorough comparison of this compound's specificity and selectivity profile with that of other key EZH2 inhibitors, offering valuable insights for the research community. While direct, comprehensive selectivity panel data for this compound against a broad range of methyltransferases and kinases is not publicly available, this guide compiles the existing data and provides context through comparison with well-characterized alternative compounds.
Comparative Analysis of EZH2 Inhibitors
The development of EZH2 inhibitors has been a significant focus in cancer research. This compound joins a class of targeted therapies that includes Tazemetostat (EPZ-6438), GSK126, and CPI-1205. The following table summarizes the available biochemical and cellular activity of these compounds.
| Compound | Target | Ki (nM) | IC50 (nM) | Cellular H3K27me3 Inhibition IC50 (nM) | Key Selectivity Notes |
| This compound | EZH2 | N/A | Low nM (biochemical) | ~8 | Data on selectivity against a broad panel of methyltransferases is not publicly available. |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 | 11-16 (biochemical) | 9 (in WSU-DLCL2 cells) | >4,500-fold selective over 14 other HMTs; 35-fold selective for EZH2 over EZH1. |
| GSK126 | EZH2 | 0.5 - 3 | 9.9 (biochemical) | N/A | >1,000-fold selective over 20 other human methyltransferases; >150-fold selective for EZH2 over EZH1. |
| CPI-1205 | EZH2 | N/A | N/A | N/A | Described as a selective inhibitor of EZH2. |
N/A: Not publicly available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general workflow for assessing the specificity and selectivity of an EZH2 inhibitor.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the following are detailed protocols for key experiments based on the methodologies described in the primary literature for this compound and other EZH2 inhibitors.
EZH2 Biochemical Assay
This assay determines the in vitro inhibitory activity of a compound against the EZH2 enzyme.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Histone H3 peptide (residues 21-44) as substrate.
-
Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, and 0.002% Tween-20.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Scintillation cocktail.
-
-
Procedure:
-
The PRC2 enzyme is diluted in assay buffer to the desired concentration.
-
The test compound dilutions are added to the enzyme solution and incubated at room temperature for a specified time (e.g., 15 minutes).
-
The reaction is initiated by adding a mixture of the H3 peptide substrate and [3H]-SAM.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of 0.5% trifluoroacetic acid.
-
The reaction mixture is transferred to a filter plate to capture the methylated peptide.
-
The filter plate is washed to remove unincorporated [3H]-SAM.
-
Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Cellular H3K27 Trimethylation Assay
This assay measures the ability of an inhibitor to reduce the levels of H3K27 trimethylation within a cellular context.
-
Reagents and Materials:
-
Cancer cell line with known EZH2 activity (e.g., Pfeiffer, a DLBCL cell line with a Y641F EZH2 mutation).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound or vehicle (DMSO) for a specified duration (e.g., 72-96 hours).
-
After treatment, the cells are washed with PBS and lysed.
-
The protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified, and the H3K27me3 levels are normalized to the total H3 levels.
-
The cellular IC50 value is determined by plotting the normalized H3K27me3 levels against the compound concentration.
-
Cell Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, the cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for a specified period (e.g., 6 days).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC50 value for cell growth inhibition is calculated from the dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating high potency and superior in vivo efficacy in preclinical models when compared to the first-generation inhibitor Tazemetostat. While a comprehensive public dataset on its selectivity against a broad panel of epigenetic and kinase targets is currently lacking, its performance in preclinical cancer models underscores its potential as a valuable research tool and a candidate for further clinical investigation. The detailed experimental protocols provided herein will enable researchers to conduct standardized and reproducible studies to further elucidate the therapeutic potential of this compound and other EZH2 inhibitors. Further studies are warranted to fully characterize the selectivity profile of this compound and its potential off-target effects.
References
EBI-2511 vs. Next-Generation EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a validated therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, driving research and development of small molecule inhibitors. This guide provides a comprehensive comparison of EBI-2511, a novel EZH2 inhibitor, with other next-generation EZH2 inhibitors, supported by preclinical and clinical data.
Executive Summary
This compound is a potent and orally active EZH2 inhibitor developed through a scaffold hopping approach from the first-generation inhibitor tazemetostat (B611178) (EPZ-6438).[2][3] Preclinical data demonstrate that this compound exhibits superior potency and in vivo efficacy compared to tazemetostat in certain cancer models.[2] This guide will compare this compound against key next-generation EZH2 inhibitors, including the FDA-approved tazemetostat, the dual EZH1/EZH2 inhibitor valemetostat, and other clinical-stage molecules such as GSK126, CPI-1205, and mevrometostat (PF-06821497). The comparison will focus on their biochemical potency, cellular activity, and clinical trial outcomes.
Data Presentation
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Ki (nM) | Selectivity | Reference(s) |
| This compound | EZH2 (A677G mutant) | - | 4 | - | - | [4] |
| Tazemetostat (EPZ-6438) | EZH2 (WT & mutant) | Biochemical | 11 (WT), 2-38 (mutant) | 2.5 (WT & mutant) | 35-fold vs EZH1 | [5][6] |
| Valemetostat (DS-3201) | EZH1/EZH2 | - | - | - | Dual inhibitor | [7][8] |
| GSK126 | EZH2 (WT & mutant) | Biochemical | 9.9 | ~0.5 | >150-fold vs EZH1 | [9][10] |
| CPI-1205 | EZH2 (WT & mutant) | - | - | - | Potent and selective | [11] |
| Mevrometostat (PF-06821497) | EZH2 (Y641N mutant) | Biochemical | - | <1 | 70-fold vs EZH1 | [12] |
WT: Wild-Type
Table 2: Cellular and In Vivo Activity of EZH2 Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) (H3K27me3 reduction) | In Vivo Model | Efficacy | Reference(s) |
| This compound | Pfeiffer (EZH2 mutant) | 8 | Pfeiffer Xenograft (mouse) | Superior to tazemetostat at same dose | [2] |
| Tazemetostat (EPZ-6438) | DLBCL cell lines | 2-90 | DLBCL Xenograft (mouse) | Tumor growth inhibition | [6] |
| Valemetostat (DS-3201) | - | - | - | - | - |
| GSK126 | DLBCL cell lines | - | DLBCL Xenograft (mouse) | Tumor growth inhibition | [13] |
| CPI-1205 | - | - | - | - | - |
| Mevrometostat (PF-06821497) | Karpas-422 (EZH2 mutant) | 4 | Karpas-422 Xenograft (mouse) | Significant H3K27me3 reduction | [12][14] |
DLBCL: Diffuse Large B-cell Lymphoma
Table 3: Clinical Trial Data for Next-Generation EZH2 Inhibitors
| Compound | Indication | Phase | Objective Response Rate (ORR) | Key Findings | Reference(s) |
| Tazemetostat | Relapsed/Refractory Follicular Lymphoma | II | 69% (EZH2 mutant), 35% (EZH2 WT) | FDA approved for this indication. | [1][15] |
| Valemetostat | Relapsed/Refractory Peripheral T-Cell Lymphoma | I | 54.5% | Durable responses observed. | [7] |
| Valemetostat | Relapsed/Refractory Large B-cell Lymphoma | II | 37% (Overall), 50% (EZB subtype) | Encouraging activity in specific subtypes. | [16] |
| Mevrometostat | Metastatic Castration-Resistant Prostate Cancer | I/II | 26.7% (in combination with enzalutamide) | Improved radiographic progression-free survival. | [17][18] |
| CPI-1205 | Metastatic Castration-Resistant Prostate Cancer | Ib | Responses observed | Well-tolerated in combination with ARS inhibitors. | [4] |
WT: Wild-Type, ARS: Androgen Receptor Signaling Note: No clinical trial data is publicly available for this compound as of the last update.
Signaling Pathway and Experimental Workflows
Caption: EZH2 signaling pathway and the mechanism of inhibitor action.
Caption: A typical workflow for the preclinical evaluation of EZH2 inhibitors.
Experimental Protocols
EZH2 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits and is designed to measure the enzymatic activity of the EZH2 complex.
Materials:
-
Purified recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide substrate (e.g., biotinylated H3 peptide 21-44)
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K27me3 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Assay buffer
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: To each well of a 96-well plate, add the EZH2 enzyme complex, the histone H3 peptide substrate, and the test inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding SAM to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 1 hour).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the anti-H3K27me3 primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the chemiluminescent substrate.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification by Western Blot
This protocol details the assessment of global H3K27me3 levels in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., Pfeiffer, Karpas-422)
-
Cell culture medium and supplements
-
EZH2 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the EZH2 inhibitor or vehicle control for a specified duration (e.g., 72-96 hours).
-
Protein Extraction: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EZH2 inhibitor in a mouse xenograft model.[19]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., Pfeiffer)
-
Matrigel (optional)
-
EZH2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EZH2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of H3K27me3 levels by immunohistochemistry or Western blot to confirm target engagement.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Conclusion
The landscape of EZH2 inhibitors is rapidly evolving, with several next-generation compounds demonstrating significant promise in preclinical and clinical settings. This compound has emerged as a highly potent EZH2 inhibitor with compelling preclinical data suggesting a potential best-in-class profile. Its superior in vivo efficacy compared to the benchmark inhibitor tazemetostat warrants further investigation. The continued clinical development of this compound and other next-generation EZH2 inhibitors, including dual EZH1/EZH2 inhibitors like valemetostat, holds the potential to expand the therapeutic options for patients with a range of EZH2-driven malignancies. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. ashpublications.org [ashpublications.org]
- 9. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. PF-06821497 (Mevrometostat) | EZH2 Y641N inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tazemetostat provides objective responses in follicular lymphoma, epithelioid sarcoma - Medical Conferences [conferences.medicom-publishers.com]
- 16. Valemetostat monotherapy in patients with R/R LBCL: primary results of the VALYM trial | VJHemOnc [vjhemonc.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. onclive.com [onclive.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of EZH2 Inhibitors: A Guide for Researchers
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Its dysregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4] This has led to the development of small molecule inhibitors aimed at restoring normal gene expression.
This guide provides a head-to-head comparison of key EZH2 inhibitors, focusing on the FDA-approved Tazemetostat and the clinical-stage dual EZH1/EZH2 inhibitor, Valemetostat. We present available preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.
The EZH2 Signaling Pathway and Inhibitor Action
The PRC2 complex, consisting of core components EZH2, SUZ12, and EED, is central to epigenetic regulation. EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the methylation of H3K27.[1][5] This H3K27me3 mark serves as a docking site for other repressive proteins, leading to chromatin compaction and transcriptional silencing of target genes.[1] EZH2 inhibitors act as SAM-competitive antagonists, binding to the SET domain of EZH2 and preventing this methylation process, which leads to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][6]
Figure 1. EZH2 Signaling Pathway and Point of Inhibition.
Preclinical Profile: Potency and Selectivity
A key distinction among EZH2 inhibitors is their selectivity for EZH2 versus its homolog EZH1. While Tazemetostat is highly selective for EZH2, Valemetostat is a dual inhibitor of both EZH1 and EZH2.[7][8] This dual inhibition may offer broader efficacy, particularly in cancers dependent on both enzymes.[8][9] Preclinical studies have shown that dual EZH1/2 inhibitors can suppress H3K27me3 in cells more strongly and demonstrate greater antitumor efficacy in vitro and in vivo compared to EZH2-selective inhibitors in certain contexts.[9]
Table 1: Comparative Preclinical Activity of EZH2 Inhibitors Note: Data is compiled from various sources and may not be from direct head-to-head studies. IC50 values represent the concentration required for 50% inhibition.
| Inhibitor | Target(s) | Biochemical IC50 (EZH2) | Cellular H3K27me3 IC50 | Key Characteristics |
| Tazemetostat | EZH2 (WT & Mutant) | ~2-11 nM[10] | ~9-160 nM | First FDA-approved EZH2 inhibitor; highly selective.[1][6] |
| Valemetostat | EZH1 / EZH2 | Not specified | Not specified | Orally bioavailable dual inhibitor.[8] |
| GSK126 | EZH2 (WT & Mutant) | ~0.5-3 nM | ~20-150 nM | Potent and highly selective research inhibitor.[5] |
| Ezh2-IN-8 (EI1) | EZH2 (WT & Mutant) | ~13-15 nM[6] | Not specified | Potent inhibitor with ~90-fold selectivity over EZH1.[6] |
Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing EZH2 inhibitors are not yet available. The following tables summarize efficacy and safety data from separate pivotal trials. It is important to note that patient populations, prior lines of therapy, and trial designs may differ, precluding a direct comparison of outcomes.
Tazemetostat (Tazverik®)
Tazemetostat is an oral, selective EZH2 inhibitor.[11] It gained accelerated FDA approval for adults and pediatric patients aged 16 and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection.[11][12] It is also approved for adult patients with relapsed or refractory (R/R) follicular lymphoma (FL) whose tumors are positive for an EZH2 mutation and who have received at least two prior systemic therapies, or for patients with R/R FL who have no satisfactory alternative treatment options.[11][13]
Table 2: Clinical Efficacy of Tazemetostat
| Indication | Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDOR) |
| Epithelioid Sarcoma | NCT02601950 (Phase 2) | n=62, INI1-negative | 15%[12][14] | 1.6%[12] | Not Reached[15] |
| Follicular Lymphoma | NCT01897571 (Phase 2) | n=45, EZH2-mutant | 69%[13] | 13%[16] | 10.9 months[13] |
| Follicular Lymphoma | NCT01897571 (Phase 2) | n=54, EZH2-wild-type | 35%[16] | 4%[16] | 13.0 months[13] |
Safety Profile: The most common adverse reactions (≥20%) for Tazemetostat include pain, fatigue, nausea, decreased appetite, vomiting, and constipation.[12] Grade 3 or worse treatment-related adverse events have included anemia and weight loss.[15]
Valemetostat (Ezharmia®)
Valemetostat is an oral, dual inhibitor of EZH1 and EZH2.[17] It has shown promising activity in heavily pretreated patient populations.[18] In a Phase 2 study for relapsed or refractory adult T-cell leukemia/lymphoma (ATL), Valemetostat met its primary endpoint, demonstrating significant efficacy.[18][19]
Table 3: Clinical Efficacy of Valemetostat
| Indication | Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDOR) |
| Adult T-cell Leukemia/Lymphoma (R/R) | NCT04102150 (Phase 2) | n=25, heavily pretreated | 48%[18][19] | 20% (5 patients)[18] | Not Reached[18][19] |
| Peripheral T-cell Lymphoma (R/R) | Phase 1 | n=44 | 54.5%[17] | 27.3% (12 patients)[17] | 56 weeks[17] |
Safety Profile: Common treatment-emergent adverse events (≥20%) for Valemetostat include thrombocytopenia, anemia, alopecia, dysgeusia, neutropenia, and decreased appetite.[18] Grade ≥3 events are primarily hematologic, including thrombocytopenia, anemia, and neutropenia.[18]
Experimental Methodologies and Workflows
Reproducible and standardized experimental protocols are crucial for the evaluation of EZH2 inhibitors. Below are outlines of key assays and a typical preclinical evaluation workflow.
Key Experimental Protocols
-
EZH2 Biochemical Potency Assay (Radiometric):
-
Principle: Measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate by the PRC2 complex.[10]
-
Protocol Outline:
-
Reaction Setup: Recombinant PRC2 complex, histone H3 peptide substrate, and varying concentrations of the test inhibitor are incubated in an assay buffer.[10]
-
Reaction Initiation: The reaction is started by adding [³H]-SAM.[10]
-
Incubation: The mixture is incubated at 30°C for a set time (e.g., 60 minutes).[10]
-
Termination & Detection: The reaction is stopped, and the mixture is transferred to a filter plate to capture the methylated peptide. Unincorporated [³H]-SAM is washed away.[10]
-
Data Analysis: Radioactivity on the filter is measured using a scintillation counter. Percent inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined by plotting inhibition against inhibitor concentration.[10]
-
-
-
Cellular H3K27me3 Assay (AlphaLISA):
-
Principle: A no-wash immunoassay to quantify endogenous levels of H3K27me3 in cell lysates.[2][20]
-
Protocol Outline:
-
Cell Treatment: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 3-7 days).[20][21]
-
Cell Lysis: Cells are lysed, and histones are extracted using specific buffers.[20]
-
Immunoassay: The lysate is incubated with Acceptor beads conjugated to an anti-H3K27me3 antibody and Donor beads. In the presence of the H3K27me3 mark, the beads are brought into proximity.[2][20]
-
Detection: Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in light emission at ~615 nm.[2]
-
Data Analysis: The signal is read on a compatible plate reader. A decrease in signal corresponds to EZH2 inhibition. EC50 values are calculated.[20]
-
-
Preclinical Evaluation Workflow
The preclinical assessment of novel EZH2 inhibitors typically follows a structured pipeline, moving from initial biochemical screening to in vivo efficacy models. This workflow ensures that only the most promising candidates advance toward clinical development.
Figure 2. Typical Preclinical Workflow for EZH2 Inhibitor Evaluation.
Conclusion
The development of EZH2 inhibitors marks a significant advance in epigenetic therapy for cancer. Tazemetostat has established the clinical utility of selective EZH2 inhibition in both solid tumors and hematological malignancies. Meanwhile, dual EZH1/2 inhibitors like Valemetostat are showing robust clinical activity, suggesting that broader inhibition may be advantageous in certain cancer types. The choice between a selective EZH2 inhibitor and a dual EZH1/2 inhibitor will likely depend on the specific cancer biology, the presence of resistance mechanisms, and the overall safety profile. As more clinical data emerges, the therapeutic landscape for these targeted agents will become clearer, offering new hope for patients with difficult-to-treat cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Tazverik (tazemetostat) vs Ezharmia (valemetostat tosilate) | Everyone.org [everyone.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 14. maxproventures.com [maxproventures.com]
- 15. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted Therapy for Relapsed/Refractory Follicular Lymphoma: Focus on Clinical Utility of Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 20. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
EBI-2511: A Comparative Analysis Against a Panel of Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of EBI-2511, a potent and orally active EZH2 inhibitor, against a panel of selected epigenetic drugs. The data presented is compiled from preclinical studies to offer an objective overview for researchers in oncology and drug development.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1] this compound was developed as a potent and selective inhibitor of EZH2 for the treatment of cancers harboring EZH2 mutations.[1]
The Epigenetic Drug Panel
To provide a comprehensive benchmark for this compound, a panel of epigenetic drugs with diverse mechanisms of action was selected. This panel includes other EZH2 inhibitors, a Histone Deacetylase (HDAC) inhibitor, a DNA Methyltransferase (DNMT) inhibitor, and a Bromodomain and Extra-Terminal (BET) domain inhibitor.
-
EZH2 Inhibitors:
-
Tazemetostat (EPZ-6438): A first-in-class, orally bioavailable EZH2 inhibitor.
-
GSK2816126: A highly potent and selective EZH2 inhibitor.
-
CPI-1205: An orally administered EZH2 inhibitor.
-
-
HDAC Inhibitor:
-
Vorinostat (B1683920) (SAHA): A pan-HDAC inhibitor.
-
-
DNMT Inhibitor:
-
Azacitidine: A hypomethylating agent that inhibits DNA methyltransferases.
-
-
BET Bromodomain Inhibitor:
-
JQ1: A selective inhibitor of the BET family of bromodomain-containing proteins.
-
Comparative Data Presentation
The following tables summarize the in vitro and in vivo performance of this compound and the selected epigenetic drug panel.
Table 1: In Vitro Potency (IC50) of this compound and Comparative Epigenetic Drugs in Cancer Cell Lines
| Drug | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | EZH2 | Pfeiffer | Diffuse Large B-cell Lymphoma | <10 | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 55 | [1] | ||
| Tazemetostat | EZH2 | Pfeiffer | Diffuse Large B-cell Lymphoma | 11 | [3] |
| GSK2816126 | EZH2 | Pfeiffer | Diffuse Large B-cell Lymphoma | 28 | [3] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | 861 | [3] | ||
| CPI-1205 | EZH2 | KARPAS-422 | Diffuse Large B-cell Lymphoma | Not specified | |
| Vorinostat | HDAC | Raji | Burkitt's Lymphoma | 2820 | [4] |
| HUT78 | Cutaneous T-cell Lymphoma | 675 | [5] | ||
| Azacitidine | DNMT | MOLM-13 | Acute Myeloid Leukemia | 38 | [6] |
| HL-60 | Acute Promyelocytic Leukemia | ~2000-8000 | [7] | ||
| JQ1 | BET Bromodomains | LNCaP | Prostate Cancer | ~200 | [8] |
| H23 | Lung Adenocarcinoma | 420 | [9] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution where different cell lines are utilized.
Table 2: In Vivo Efficacy of this compound and Comparative Epigenetic Drugs in Xenograft Models
| Drug | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Diffuse Large B-cell Lymphoma | Pfeiffer | 100 mg/kg, oral, daily | 97% TGI | [1] |
| Tazemetostat | Diffuse Large B-cell Lymphoma | Pfeiffer | 100 mg/kg, oral, daily | Significantly less than this compound | [1] |
| GSK2816126 | Diffuse Large B-cell Lymphoma | KARPAS-422 | Not specified | Marked tumor regression | [10] |
| CPI-1205 | B-cell Lymphoma | Not specified | Not specified | Antitumor activity observed | |
| Vorinostat | Epidermoid Squamous Cell Carcinoma | A431 | 100 mg/kg, IP, daily | Reduced tumor growth | [11] |
| Azacitidine | Acute Myeloid Leukemia | Patient-derived | 3 mg/kg x 5 days, IV | Reduced engraftment | [12] |
| JQ1 | Endometrial Cancer | Ishikawa | 50 mg/kg, IP, daily | Suppressed tumor growth | [13] |
Note: TGI and other in vivo outcomes are dependent on the specific xenograft model, dosing regimen, and duration of treatment. The data presented provides a general overview of the anti-tumor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines (e.g., Pfeiffer, WSU-DLCL2, Raji, MOLM-13, LNCaP, H23) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds (this compound or comparator drugs) for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nu/nu) were used.
-
Tumor Implantation: Human cancer cells (e.g., Pfeiffer lymphoma cells) were subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements and calculated using the formula: (length x width^2)/2.
-
Drug Administration: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and vehicle control groups. Drugs were administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule.[1]
-
Efficacy Evaluation: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight and general health of the animals were also monitored.
-
Statistical Analysis: Statistical significance of the differences in tumor growth between treatment groups was determined using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and the other epigenetic drug classes.
EZH2 Signaling Pathway
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and subsequent silencing of tumor suppressor genes.
HDAC Signaling Pathway
Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation, a more open chromatin structure, and altered gene expression.
DNMT Signaling Pathway
Caption: Azacitidine inhibits DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.
BET Bromodomain Signaling Pathway
Caption: JQ1 prevents BET proteins from binding to acetylated histones, thereby inhibiting the transcription of key oncogenes like MYC.[14]
Conclusion
This compound demonstrates significant potential as a highly potent EZH2 inhibitor with superior in vivo efficacy compared to the first-in-class EZH2 inhibitor, Tazemetostat, in a preclinical model of non-Hodgkin's lymphoma.[1] The comparative data presented in this guide highlights the promising profile of this compound within the broader landscape of epigenetic drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This guide serves as a valuable resource for researchers and drug development professionals to inform their ongoing and future research in the field of epigenetics and cancer therapy.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
EBI-2511: A Potent EZH2 Inhibitor with Preclinical Efficacy in Non-Hodgkin's Lymphoma
EBI-2511, a novel, orally active small molecule, has demonstrated significant preclinical anti-tumor activity as an inhibitor of the Enhancer of zeste homolog 2 (EZH2). While specific data on the synergistic effects of this compound with traditional chemotherapy regimens remains to be fully elucidated in publicly available literature, its potent standalone efficacy in preclinical models of non-Hodgkin's lymphoma suggests a promising therapeutic avenue. This guide provides a comparative overview of this compound's performance based on available preclinical data and discusses the broader context of EZH2 inhibition in combination therapies.
Mechanism of Action: Targeting Epigenetic Regulation
This compound functions as a highly potent inhibitor of EZH2, a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase responsible for the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.[2] In various cancers, including non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 are common, leading to aberrant gene silencing and tumor progression.[1] this compound competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups and thereby inhibiting H3K27 trimethylation.[1] This action restores the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the mechanism of action of this compound.
References
Independent Preclinical Validation of EBI-2511: A Comparative Guide for Researchers
For Immediate Release
This guide provides an independent validation and comparative analysis of the preclinical data for EBI-2511, a potent and orally active EZH2 inhibitor. The information is intended for researchers, scientists, and drug development professionals working in oncology and epigenetic therapeutics. This document summarizes key preclinical findings, compares this compound with other EZH2 inhibitors, and provides detailed experimental methodologies to support further research and validation efforts.
Executive Summary
This compound is a novel benzofuran-derived inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers, including non-Hodgkin's lymphoma.[1] Preclinical studies have demonstrated that this compound exhibits potent in vitro and in vivo anti-tumor activity, often superior to the first-in-class EZH2 inhibitor, Tazemetostat (EPZ-6438). This guide consolidates the publicly available preclinical data for this compound and compares it against other clinically relevant EZH2 inhibitors: Tazemetostat, GSK2816126, and CPI-1205.
Comparative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound and its comparators.
Table 1: In Vitro Enzymatic and Cellular Potency of EZH2 Inhibitors
| Compound | Target | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (nM) - Cellular H3K27me3 Inhibition | IC50 (nM) - Cell Proliferation |
| This compound | EZH2 (A677G mutant) | 4 | WSU-DLCL2 | 55 | Not specified |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | 2-90 (methylation IC50) | DLBCL cell lines | Not specified | <1 - 7600 |
| GSK2816126 | EZH2 (Wild-Type & Mutant) | ~0.5-3 (Kiapp) | DLBCL cell lines | 7-252 | 28-861 (EZH2-mutant lymphoma) |
| CPI-1205 | EZH2 (Wild-Type & Mutant) | Not specified | Not specified | Not specified | Not specified |
Data compiled from multiple sources.[1][2] Note: Direct comparison of IC50 values should be done with caution due to variations in assay conditions.
Table 2: In Vivo Efficacy of EZH2 Inhibitors in Pfeiffer Xenograft Model
| Compound | Dosage | Administration | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | Oral, once daily for 20 days | 28 |
| 30 mg/kg | Oral, once daily for 20 days | 83 | |
| 100 mg/kg | Oral, once daily for 20 days | 97 | |
| Tazemetostat (EPZ-6438) | 100 mg/kg | Oral, once daily for 20 days | Significantly less than this compound at the same dose (P < 0.01) |
Data from a head-to-head comparison in a Pfeiffer tumor xenograft mouse model.[1]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of EBI-2511
For laboratory professionals engaged in pivotal drug discovery and development, the safe handling and disposal of investigational compounds like EBI-2511 are of paramount importance. Adherence to proper disposal protocols is critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the responsible disposal of this compound.
As a novel benzofuran-derived EZH2 inhibitor under preclinical development, this compound should be treated as a hazardous chemical waste.[1] The following procedures are based on established best practices for the disposal of potent research chemicals.
Summary of Disposal and Safety Procedures
For quick reference, the following table outlines the key procedures and precautions for the proper disposal of this compound.
| Procedure | Key Guidelines |
| Waste Classification | Hazardous Chemical Waste. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Waste Collection | Use a designated, leak-proof, and chemically compatible container. Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound." |
| Labeling | All waste containers must be accurately labeled with the full chemical name, concentration, and hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.[2] |
| Storage | Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Keep containers tightly sealed when not in use.[2] |
| Disposal Method | Arrange for pickup and disposal through your institution's licensed professional waste disposal service or EHS department. Do not dispose of this compound down the drain or in regular trash.[2][3] |
| Spill Management | In case of a spill, evacuate the area and alert personnel. Use an inert absorbent material to contain the spill and collect it into a labeled hazardous waste container.[4] |
Detailed Disposal Protocol
The following step-by-step methodology ensures the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other lab consumables in a designated solid hazardous waste container. The container should be robust, have a secure lid, and be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid hazardous waste container. Ensure the container is made of a material compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container for hazardous chemical waste.
2. Labeling of Waste Containers: Proper labeling is crucial for safety and compliance. Each waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other relevant hazard information (e.g., flammable if dissolved in a flammable solvent).
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[2]
-
Secondary containment should be used for liquid waste containers to prevent spills.[2]
-
Do not mix incompatible waste streams in the same container.
4. Arranging for Disposal:
-
Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Prevent access to the spill area.
-
Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material such as vermiculite (B1170534) or sand.[4]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]
-
Decontamination: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling EBI-2511
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of EBI-2511, a potent and orally active EZH2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat it as a potent research compound. The level of PPE should be determined by a thorough risk assessment considering the quantity and physical form of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving provide maximum protection against exposure.[1] |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| In vivo Dosing (Oral Gavage) | - Lab coat.- Safety glasses.- Nitrile gloves. | Minimizes direct contact with the dosing solution. |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach is essential for the safe handling of potent compounds like this compound. The following workflow outlines the key steps from receipt of the compound to the final disposal of waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | - Collect in a clearly labeled, sealed container.- Label as "Hazardous Waste" and include the full chemical name. | Prevents accidental use and ensures proper identification for the waste disposal vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items and prevents sharps injuries. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated.[1] |
Important: All waste must be disposed of through a certified hazardous waste contractor in accordance with local, state, and federal regulations.
EZH2 Signaling Pathway and this compound Mechanism of Action
This compound is an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 plays a critical role in gene silencing by trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3).[2] In many cancers, the overexpression or mutation of EZH2 leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation.[3]
This compound acts by inhibiting the catalytic activity of EZH2, thereby preventing the methylation of H3K27. This leads to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
